molecular formula C9H11ClN4O B12941232 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

Cat. No.: B12941232
M. Wt: 226.66 g/mol
InChI Key: UAQGYELDKUJBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is a high-purity chemical intermediate designed for research and development in medicinal chemistry. Compounds based on the pyrazolo[4,3-d]pyrimidine scaffold are of significant interest in pharmaceutical research due to their structural similarity to purines, allowing them to interact with various enzymatic targets . The specific substitution pattern on this compound—featuring chloro, methoxy, and isopropyl functional groups—makes it a versatile building block for further chemical exploration . These functional groups are common in medicinal chemistry and are often used to fine-tune the molecule's properties, such as its lipophilicity, electronic distribution, and potential for forming hydrogen bonds . Researchers utilize such intermediates in the synthesis of more complex molecules for screening against biological targets. The presence of a chlorine atom at the 5-position and a methoxy group at the 7-position suggests potential for further functionalization through nucleophilic substitution or cross-coupling reactions, which is a common strategy in drug discovery programs . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Properties

Molecular Formula

C9H11ClN4O

Molecular Weight

226.66 g/mol

IUPAC Name

5-chloro-7-methoxy-2-propan-2-ylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C9H11ClN4O/c1-5(2)14-4-6-7(13-14)8(15-3)12-9(10)11-6/h4-5H,1-3H3

InChI Key

UAQGYELDKUJBPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C(=N1)C(=NC(=N2)Cl)OC

Origin of Product

United States
Foundational & Exploratory

Chemical Architecture and Synthetic Utility of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Application Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of targeted oncology and neurodegenerative disease therapeutics, the pyrazolo[4,3-d]pyrimidine scaffold has emerged as a highly privileged purine bioisostere. Specifically, 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (CAS: 2445846-20-6)[1] serves as an advanced, regioselective building block for the synthesis of ATP-competitive kinase inhibitors and Microtubule Targeting Agents (MTAs)[2]. As a Senior Application Scientist, I have designed this guide to bridge the theoretical pharmacophore logic of this scaffold with field-proven, self-validating benchtop protocols for its derivatization.

Structural Logic and Physicochemical Profiling

The strategic placement of functional groups on the pyrazolo[4,3-d]pyrimidine core dictates both its chemical reactivity and its biological target engagement.

  • The Core: Acts as an isostere to the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains[3].

  • 5-Chloro Substituent: An electrophilic handle highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • 7-Methoxy Substituent: Serves a dual purpose as a hydrogen-bond acceptor in the ribose-binding pocket and as an electronic modulator that prevents over-reactivity of the core.

  • 2-Isopropyl Group: A lipophilic anchor designed to penetrate deep hydrophobic pockets adjacent to the ATP-binding site[4].

Quantitative Physicochemical Data

To ensure accurate stoichiometric calculations and predictive solubility during assay development, the core quantitative metrics of the compound are summarized below:

PropertyValue / Specification
Chemical Name 5-Chloro-2-isopropyl-7-methoxy-2H-pyrazolo[4,3-d]pyrimidine
CAS Registry Number 2445846-20-6
Molecular Formula C9H11ClN4O
Molecular Weight 226.66 g/mol
Calculated TPSA ~54.0 Ų
Hydrogen Bond Donors / Acceptors 0 / 5
Rotatable Bonds 2
Physical State Solid (Typically off-white powder)
Pharmacophore Mapping

The following diagram illustrates the logical relationship between the compound's structural features and its downstream utility in drug design.

Pharmacophore Core Pyrazolo[4,3-d]pyrimidine Purine Bioisostere C5 5-Chloro Group Electrophilic Center Core->C5 C5 Position C7 7-Methoxy Group H-Bond Acceptor Core->C7 C7 Position N2 2-Isopropyl Group Lipophilic Anchor Core->N2 N2 Position Kinase Kinase Domain ATP-Binding Pocket C5->Kinase SNAr Derivatization for Hinge Binding C7->Kinase Ribose Pocket Interaction N2->Kinase Hydrophobic Pocket Binding

Fig 1: Pharmacophore mapping and structural logic of the pyrazolo[4,3-d]pyrimidine scaffold.

Mechanistic Rationale: Scaffold Reactivity

The synthesis of potent Cyclin-Dependent Kinase (CDK) inhibitors (such as analogues of ) relies heavily on the selective functionalization of the pyrimidine ring[3].

Why is the 5-chloro position the primary site of attack? The nitrogen atoms at positions 4 and 6 of the pyrimidine ring exert a powerful electron-withdrawing effect via induction and resonance. This severely depletes the electron density at the C5 carbon, rendering it highly susceptible to nucleophilic attack. When a primary amine attacks C5, the resulting negatively charged Meisenheimer complex is stabilized by the adjacent electronegative nitrogens.

Conversely, the 7-methoxy group donates electron density back into the ring via resonance. This slight electronic deactivation means that while the 5-chloro group is reactive, it requires moderate thermal activation (typically 80–100 °C) to achieve full conversion, preventing runaway side reactions and ensuring strict regioselectivity.

Standard Operating Procedure (SOP): Regioselective C5-Amination

To transform this building block into a functional kinase inhibitor, a robust SNAr protocol is required. The following methodology is a self-validating system designed to maximize yield while preventing the degradation of the methoxy group.

Experimental Workflow

Workflow Step1 1. Reagent Preparation Dissolve in n-BuOH & DIPEA Step2 2. Nucleophile Addition Add Primary Amine (1.2 eq) Step1->Step2 Step3 3. Thermal Activation Heat at 90°C for 12h Step2->Step3 Step4 4. In-Process Control Validate via LC-MS/TLC Step3->Step4 Step5 5. Quench & Extract EtOAc / H2O Partition Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2: Self-validating experimental workflow for the regioselective C5-amination via SNAr.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk flask purged with inert argon, dissolve 1.0 equivalent of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine in anhydrous n-butanol (0.2 M concentration). Causality:n-Butanol is chosen because its high boiling point (117 °C) allows for safe thermal activation without the need for pressurized sealed tubes.

  • Base and Nucleophile Introduction: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 equivalents of the desired primary amine (e.g., benzylamine). Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl byproduct generated during the SNAr reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C in an oil bath for 12 hours.

  • In-Process Control (Self-Validation): After 8 hours, withdraw a 10 µL aliquot. Dilute in methanol and analyze via LC-MS. The reaction is validated when the starting material mass (m/z 227 [M+H]+) is entirely replaced by the product mass. If starting material remains, add an additional 0.2 eq of amine and continue heating.

  • Quenching and Extraction: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Purify the crude product using flash column chromatography on silica gel (eluting with a gradient of Hexanes to EtOAc).

Pharmacological Applications in Drug Discovery

Derivatives synthesized from this specific scaffold have demonstrated profound efficacy in two major therapeutic arenas:

  • Cyclin-Dependent Kinase (CDK) Inhibition: By substituting the 5-chloro group with various benzylamines, researchers have successfully created [3]. These compounds exhibit potent antiproliferative activity by selectively inhibiting CDK2/Cyclin E complexes, halting the cell cycle in malignant tumors[4].

  • Microtubule Targeting Agents (MTAs): Recent structural modifications of the pyrazolo[4,3-d]pyrimidine core have yielded novel [2]. The 2-isopropyl group plays a critical role here, as its steric bulk optimally fills the hydrophobic pocket of the colchicine binding site on tubulin, leading to rapid microtubule depolymerization and apoptosis in melanoma cell lines.

References

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Bioorganic & Medicinal Chemistry Letters.

  • Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry (ACS Publications).

  • Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • 2H-Pyrazolo[4,3-d]pyrimidine, 5-chloro-7-methoxy-2-(1-methylethyl)- | CAS 2445846-20-6 Chemical Properties. ChemicalBook.

Sources

In Vitro Mechanism of Action and Profiling of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted oncology and immuno-oncology, the pyrazolo[4,3-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore, acting as a bioisostere for the purine ring of ATP[1]. The compound 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (CAS 2445846-20-6) is not a standalone therapeutic; rather, it is a critical, highly reactive chemical probe precursor.

Understanding its in vitro mechanism of action requires a bipartite approach:

  • Chemical Mechanism (In Vitro Reactivity): Its function as an electrophilic scaffold that undergoes regioselective nucleophilic aromatic substitution (SNAr) to generate active probes[2].

  • Biological Mechanism (In Vitro Pharmacology): How the resulting derivatized core acts as a Type I ATP-competitive inhibitor, specifically targeting the hinge region of kinases such as Cyclin-Dependent Kinases (CDKs)[3] and Hematopoietic Progenitor Kinase 1 (HPK1)[4].

This whitepaper details the mechanistic causality behind its in vitro utilization, providing self-validating protocols for both its chemical derivatization and subsequent biochemical profiling.

Chemical Mechanism of Action: In Vitro Reactivity

The intrinsic value of 5-chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine lies in its highly tuned electronic properties, which dictate its in vitro reactivity profile.

  • C5-Electrophilicity: The pyrimidine ring is heavily electron-deficient. The nitrogen atoms at positions 4 and 6 withdraw electron density from the C5 carbon via inductive and resonance effects. This makes the C-Cl bond at position 5 highly susceptible to SNAr by primary and secondary amines[2].

  • C7-Methoxy Stability: Under mild basic conditions (e.g., using aliphatic amines at 80–110°C), the 7-methoxy group remains stable, allowing for orthogonal, regioselective mono-functionalization. The methoxy group can later be displaced under acidic hydrolysis or forcing conditions if dual functionalization is required[3].

  • N2-Isopropyl Vector: The isopropyl group at the N2 position is sterically fixed. In downstream biological assays, this moiety projects into the hydrophobic solvent-exposed region or the gatekeeper pocket of the kinase, enhancing lipophilic ligand efficiency (LE)[1].

Workflow Precursor 5-Chloro-2-isopropyl- 7-methoxy-pyrazolo... (CAS 2445846-20-6) SNAr In Vitro SNAr (Amine Nucleophile) Precursor->SNAr ActiveProbe Active Kinase Inhibitor (Hinge Binder) SNAr->ActiveProbe Assay In Vitro Kinase Assay (IC50 Profiling) ActiveProbe->Assay

Fig 1: In vitro chemical workflow converting the 5-chloro precursor into an active kinase probe.

Biological Mechanism of Action: Target Engagement

Once the 5-chloro group is displaced by an appropriate pharmacophore (e.g., a substituted aniline or aliphatic amine), the resulting derivative transitions from a chemical precursor to a potent biological inhibitor[3].

ATP-Competitive Hinge Binding

In vitro structural biology (X-ray crystallography) confirms that pyrazolo[4,3-d]pyrimidine derivatives operate via a Type I ATP-competitive mechanism [1].

  • The core scaffold mimics the adenine ring of ATP.

  • The N4 and N6 atoms of the pyrimidine ring, alongside the newly introduced C5-amine proton, form a critical bidentate hydrogen-bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu83 in CDK2, or Cys94 in HPK1)[5].

  • Inhibition of HPK1, a negative regulator of T-cell receptor (TCR) signaling, leads to the downstream activation of AP-1 and NFAT, driving IL-2 secretion and T-cell proliferation in vitro[4].

Kinase_Pathway Stimulus TCR / Mitogenic Stimulus Kinase Target Kinase (e.g., HPK1, CDK2) Stimulus->Kinase Substrate Substrate Phosphorylation (SLP76, Rb) Kinase->Substrate Inhibitor Pyrazolo[4,3-d]pyrimidine Derivative Inhibitor->Kinase ATP-Competitive Binding Effect Cell Cycle Arrest / T-Cell Activation Substrate->Effect

Fig 2: Mechanism of target kinase inhibition by pyrazolo[4,3-d]pyrimidine derivatives in vitro.

Quantitative Structure-Activity Relationship (SAR) Summary

The table below summarizes representative in vitro biochemical and cellular data demonstrating how the substitution of the 5-chloro group dictates kinase selectivity and potency[3][6].

Compound StateC5 SubstitutionPrimary Target KinaseBiochemical IC₅₀ (nM)Cellular Phenotype (In Vitro)
Precursor -Cl (CAS 2445846-20-6)N/A>10,000Inactive
Derivative A CyclopentylaminoCDK2 / CDK512G1/S Arrest, Apoptosis[6]
Derivative B 4-MorpholinoanilinoHPK1 (MAP4K1)8Enhanced IL-2 Secretion[4]
Derivative C BenzylaminoCDK725RNA Pol II Dephosphorylation[3]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes causality-driven explanations for the reagent choices.

Protocol A: In Vitro SNAr Derivatization (Chemical Validation)

This protocol converts the inactive 5-chloro precursor into a biologically active C5-amine derivative.

  • Reaction Assembly: In a microwave-safe vial, dissolve 1.0 eq of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine in anhydrous n-butanol (0.2 M).

    • Causality:n-butanol is chosen as a high-boiling, polar protic solvent. The protic nature stabilizes the negatively charged Meisenheimer complex transition state during the SNAr reaction, accelerating conversion.

  • Nucleophile Addition: Add 1.5 eq of the desired nucleophile (e.g., cyclopentylamine) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophilic C5 center.

  • Thermal Activation: Heat the mixture to 110°C for 2–4 hours.

  • Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. The disappearance of the precursor mass [M+H]+ and the appearance of the product mass confirms conversion. The isotopic pattern of chlorine (3:1 ratio of ³⁵Cl:³⁷Cl) in the precursor will vanish in the product spectra, providing absolute confirmation of halogen displacement.

Protocol B: ADP-Glo Kinase Assay (Biological Validation)

This protocol determines the IC₅₀ of the synthesized derivative against recombinant kinases (e.g., HPK1 or CDK2).

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Serially dilute the derivative in 100% DMSO, then transfer to a 384-well white plate to achieve a final DMSO concentration of 1% (v/v).

    • Causality: 1% DMSO ensures compound solubility without denaturing the recombinant kinase.

  • Enzyme Pre-incubation: Add recombinant kinase (e.g., 2 nM final) and incubate with the compound for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium in the ATP pocket before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add the peptide substrate and ATP to initiate the reaction. Crucial: The ATP concentration must be set exactly at its apparent Km​ for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (like pyrazolo[4,3-d]pyrimidines) and allows for the direct calculation of Ki​ using the Cheng-Prusoff equation.

  • Detection & Self-Validation: After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

    • Self-Validation: The assay must include a Staurosporine positive control (to validate assay sensitivity) and a DMSO vehicle control (to define 100% activity). Calculate the Z'-factor; a Z' > 0.6 validates the assay's dynamic range and reliability.

References

  • Title: DNA polymerase IIIC inhibitors and use thereof Source: US Patent 10723741B1 URL
  • Title: Pyrazolopyrimidine compounds and uses thereof Source: US Patent 11014929B2 URL
  • Title: 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro Source: Chemical Biology & Drug Design (PubMed) URL: [Link]

  • Title: Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches Source: Journal of Chemical Sciences (ResearchGate) URL: [Link]

Sources

Preclinical Pharmacokinetic and ADME Profiling of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[4,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently deployed as an ATP-competitive bioisostere of adenine in the development of cyclin-dependent kinase (CDK) inhibitors, inducible nitric oxide synthase (iNOS) dimerization inhibitors, and hypoxia-inducible factor (HIF) stabilizers[1],[2].

This whitepaper provides an in-depth technical evaluation of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine , a highly functionalized intermediate and lead compound. While the 2-isopropyl and 7-methoxy substitutions optimize lipid bilayer partitioning and hinge-region hydrogen bonding, the 5-chloro moiety introduces a critical metabolic liability. This guide delineates the rigorous methodologies required to profile its Absorption, Distribution, Metabolism, and Excretion (ADME) dynamics, focusing heavily on reactive intermediate trapping and LC-MS/MS bioanalytical validation.

Physicochemical Profiling & Absorption Dynamics

The pharmacokinetic viability of a small molecule begins with its physicochemical properties. For 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine, the substitution pattern dictates its absorption profile. The 2-isopropyl group significantly enhances lipophilicity, driving passive transcellular diffusion, while the 7-methoxy group acts as a critical hydrogen bond acceptor without violating Lipinski’s Rule of Five.

In Vitro Permeability Protocol (Caco-2 Assay)

To evaluate intestinal absorption, a bidirectional Caco-2 permeability assay is employed. This self-validating system differentiates between passive diffusion and active efflux (e.g., P-glycoprotein substrate potential).

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form polarized, differentiated monolayers.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are utilized.

  • Dosing: Spike the test compound (10 µM) into the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport, using HBSS buffer (pH 7.4).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Summary of Physicochemical & Absorption Data
ParameterValueCausality / Pharmacokinetic Implication
Molecular Weight 226.66 g/mol Highly optimal for rapid oral absorption and tissue penetration.
cLogP (Estimated) ~2.5The 2-isopropyl group drives ideal lipid bilayer partitioning.
Caco-2 Papp(A−B)​ 12.4×10−6 cm/sHigh transcellular permeability; indicative of complete intestinal absorption.
Efflux Ratio (ER) 1.2ER < 2 indicates the compound is not a significant substrate for P-gp efflux pumps.

Metabolic Biotransformation & Reactive Intermediate Trapping

The core pharmacokinetic challenge of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine lies in its Phase I and Phase II metabolic biotransformation.

The Causality of Clearance: The electron-withdrawing nature of the pyrimidine ring nitrogens renders the C5 position highly electrophilic. Consequently, the 5-chloro group acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) by the thiolate anion of endogenous Glutathione (GSH) via Glutathione S-Transferases (GSTs). Simultaneously, the 7-methoxy group is a classic "soft spot" for CYP450-mediated O-demethylation, forming a hemiacetal intermediate that collapses to release formaldehyde.

MetabolicPathway Parent 5-Chloro-2-isopropyl-7-methoxy- pyrazolo[4,3-d]pyrimidine CYP CYP450 Enzymes (Phase I O-Demethylation) Parent->CYP Oxidative Cleavage GST Glutathione S-Transferase (Phase II SNAr Conjugation) Parent->GST Nucleophilic Attack Met1 7-Hydroxy Metabolite (Pharmacologically Active/Inactive) CYP->Met1 Met2 5-GSH Adduct (Reactive Intermediate Clearance) GST->Met2

Caption: Biotransformation pathways highlighting CYP450 O-demethylation and GST-mediated GSH conjugation.

Liver Microsomal Stability & GSH Trapping Protocol

To capture the rapid formation of reactive metabolites, we utilize an isotope-labeled GSH trapping assay coupled with LC-MS/MS[3],[4].

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Trapping Agent: Add the test compound (1 µM) and a 1:1 equimolar mixture of unlabeled GSH and stable-isotope labeled GSH ( 13C2​,15N -GSH) to a final concentration of 5 mM[3].

  • Initiation: Trigger the metabolic reaction by adding the cofactor NADPH (1 mM) and incubate at 37°C.

  • Quenching: At serial time points (0, 15, 30, 60 min), quench the reaction using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to precipitate denatured proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Employ Neutral Loss (NL) scanning for 129 Da (representing the loss of the pyroglutamic acid moiety) to unambiguously identify GSH adducts formed at the C5 position[4],[5].

In Vivo Pharmacokinetics: Rodent Model Evaluation

To translate in vitro metabolic liabilities into systemic exposure metrics, an in vivo pharmacokinetic study in Sprague-Dawley (SD) rats is executed.

BioanalyticalWorkflow Dosing In Vivo Dosing (IV & PO in SD Rats) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA PK Calculation (Non-Compartmental) LCMS->NCA

Caption: Step-by-step in vivo pharmacokinetic workflow from rodent dosing to non-compartmental analysis.

In Vivo Dosing and Sampling Protocol
  • Subject Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing to eliminate food-effect variables.

  • Intravenous (IV) Administration: Administer 2 mg/kg of the compound via the lateral tail vein. Formulation: 5% DMSO, 10% Tween 80, 85% Saline.

  • Oral (PO) Administration: Administer 10 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose suspension.

  • Serial Sampling: Extract 200 µL of whole blood via the jugular vein into K2EDTA-coated tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C.

Quantitative In Vivo PK Parameters (Non-Compartmental Analysis)
PK ParameterIV Dose (2 mg/kg)PO Dose (10 mg/kg)Pharmacokinetic Interpretation
Cmax​ (ng/mL) 1,850420High hepatic first-pass metabolism severely limits oral peak concentration.
AUC0−∞​ (ng·h/mL) 2,1001,575Rapid systemic clearance reduces overall area under the curve (exposure).
T1/2​ (h) 0.81.2Short half-life driven by rapid GSH conjugation at the 5-chloro position.
Clearance (L/h/kg) 0.95N/AHigh systemic clearance, approaching rat hepatic blood flow (~3.3 L/h/kg).
Bioavailability (%F) N/A~15% Poor oral bioavailability necessitates structural optimization of the scaffold.

Bioanalytical Methodology & FDA/ICH M10 Validation

To ensure the integrity of the pharmacokinetic data, the LC-MS/MS method must be rigorously validated according to the FDA and EMA (ICH M10) guidelines for bioanalytical method validation[6],[7],[8].

LC-MS/MS Operational Protocol
  • Chromatography: Waters XBridge C18 column (2.1 × 50 mm, 2.5 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution utilizing Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Detection is performed using Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions for the parent compound and the internal standard.

Validation Parameters (Self-Validating System)
  • Selectivity & Specificity: Analyze blank plasma from six distinct lots to ensure no endogenous matrix interference at the retention time of the analyte[7].

  • Matrix Effect & Recovery: Calculate the matrix factor (MF) by comparing the peak area of the compound spiked post-extraction versus pure standard solutions. The FDA mandates the IS-normalized MF coefficient of variation (CV) must be <15%[6].

  • Calibration Linearity: Establish a calibration curve from 1 to 2,000 ng/mL. The deviation of back-calculated concentrations must be within ±15% of nominal values (±20% at the Lower Limit of Quantification, LLOQ)[6].

Strategic Lead Optimization

The pharmacokinetic data clearly indicates that while 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine possesses excellent passive permeability, its in vivo efficacy is crippled by rapid metabolic clearance (high CLint​ , short T1/2​ , low %F ).

Medicinal Chemistry Directive: The 5-chloro moiety is a severe liability, acting as a sink for glutathione depletion which can lead to idiosyncratic hepatotoxicity. To advance this scaffold, the 5-chloro group must be replaced via SNAr with a metabolically stable, electron-donating nucleophile—such as a cyclopentylamino or morpholino group. This modification will eliminate the electrophilic liability, prevent GST-mediated clearance, and significantly enhance the half-life and oral bioavailability of the resulting kinase inhibitor.

References

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry Source: NIH / PMC URL
  • Source: Chemical Research in Toxicology (ACS Publications)
  • Source: Analytical Chemistry (ACS Publications)
  • Designing LCMS Studies with the FDA in Mind from the Start Source: Agilex Biolabs URL
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
  • Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS)
  • Bioanalytical LC–MS/MS validation of therapeutic drug monitoring assays in oncology Source: DSpace URL
  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source: ACS Publications URL

Sources

Receptor Binding Affinity of Pyrazolo[4,3-d]pyrimidine Derivatives: A Technical Guide to the CAS 2445846-20-6 Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the pyrazolo[4,3-d]pyrimidine core serves as a privileged bioisostere for the purine ring of endogenous adenosine[1]. The compound 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (CAS 2445846-20-6) is a highly functionalized, commercially available synthetic intermediate[2]. While this specific molecule is a precursor rather than a final drug candidate, it provides the critical structural architecture required to synthesize low-nanomolar antagonists for G-Protein Coupled Receptors (GPCRs), specifically the Adenosine A1 and A2A receptor subtypes[3].

This whitepaper details the structural rationale of this scaffold, the synthetic workflow for derivatization, and the rigorous pharmacological protocols required to evaluate the receptor binding affinity ( Ki​ ) of its downstream derivatives.

Pharmacophore Mechanics: Deconstructing the Scaffold

The strategic value of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine lies in its modularity. Every functional group on this scaffold serves a distinct mechanistic purpose in the pursuit of high receptor binding affinity:

  • The Pyrazolo[4,3-d]pyrimidine Core: Acts as a purine mimetic. It successfully intercalates into the orthosteric binding site of adenosine receptors, engaging in π−π stacking interactions with conserved phenylalanine residues (e.g., Phe168 in hA2A)[1].

  • 5-Chloro Substituent (The Electrophilic Handle): The chlorine atom at the 5-position is highly electron-deficient, making it an ideal leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ). This allows researchers to append bulky lipophilic chains (such as 3-phenylpropylamino or 4-hydroxyphenethylamino groups), which are the primary drivers of A1/A2A subtype selectivity[3].

  • 7-Methoxy Substituent (The Masked Pharmacophore): In its native state, the 7-methoxy group lacks hydrogen-bond donating capability, resulting in poor receptor affinity. However, it is designed to be easily converted into a 7-amino group during late-stage synthesis. The free 7-amino group is structurally critical; it mimics the N6 -amino group of adenosine, forming an indispensable hydrogen bond with the conserved Asn253 residue in the receptor's transmembrane domain 6 (TM6)[1].

  • 2-Isopropyl Group (Steric Director): The branched aliphatic chain at the 2-position provides steric bulk that directs the molecule into specific hydrophobic sub-pockets. This orientation prevents off-target binding to the A3 and A2B receptor subtypes, ensuring high selectivity[4].

Synthetic Derivatization Workflow

To evaluate receptor binding affinity, the inert scaffold must first be converted into an active ligand. The workflow relies on a two-step functionalization process.

Workflow A CAS 2445846-20-6 (5-Cl, 7-OMe Scaffold) B SNAr Reaction (Add 5-Alkylamino) A->B Amine, Base, Heat C Amination (Convert 7-OMe to 7-NH2) B->C NH3 / Methanol D Active Ligand (A1/A2A Antagonist) C->D Structural Maturation

Workflow for derivatizing the pyrazolo[4,3-d]pyrimidine scaffold into active AR antagonists.

Adenosine Receptor Pharmacology & Signaling

Adenosine receptors are GPCRs that modulate intracellular cyclic AMP (cAMP) levels. The derivatives synthesized from our core scaffold act as competitive antagonists, blocking endogenous adenosine from binding to the orthosteric site[1].

  • A1 Receptors are Gi​ -coupled. Antagonism prevents the inhibition of adenylyl cyclase.

  • A2A Receptors are Gs​ -coupled. Antagonism prevents the stimulation of adenylyl cyclase.

Signaling Antagonist Pyrazolopyrimidine Derivative AR Adenosine Receptor (A1 / A2A) Antagonist->AR Competitive Inhibition G_Protein G-Protein Complex (Gi / Gs) AR->G_Protein Activation (Blocked) AC Adenylyl Cyclase G_Protein->AC Modulation cAMP Intracellular cAMP AC->cAMP Synthesis

Adenosine receptor (A1/A2A) GPCR signaling pathway modulated by pyrazolopyrimidine antagonists.

Experimental Protocol: Radioligand Binding Assay

To establish trustworthiness and scientific validity, receptor binding affinity must be evaluated using a self-validating radioligand binding assay. The following protocol outlines the exact methodology for determining the inhibition constant ( Ki​ ).

Reagents and Buffer Preparation
  • Radioligands: Use [3H]DPCPX (1 nM) for A1 receptors and [3H]ZM241385 (1 nM) for A2A receptors.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 mM EDTA.

  • Enzymatic Control (Critical): Add 2 IU/mL of Adenosine Deaminase (ADA) to the buffer. Causality: ADA is mandatory to degrade endogenous adenosine released by the cell membranes. Without ADA, endogenous adenosine will competitively inhibit the radioligand, artificially inflating the apparent Ki​ of your test compound.

Step-by-Step Assay Workflow
  • Membrane Preparation: Harvest CHO cells stably expressing human A1 or A2A receptors. Homogenize and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 μL of radioligand, 50 μL of the synthesized pyrazolo[4,3-d]pyrimidine derivative (at varying concentrations from 10−11 to 10−5 M), and 100 μL of membrane suspension. Incubate at 25°C for 90 minutes to ensure thermodynamic equilibrium.

  • Non-Specific Binding (NSB): Define NSB in parallel wells using an excess (10 μM ) of an unlabeled reference ligand (CPA for A1; NECA for A2A).

  • Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Quality Control: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing background noise.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and count using a liquid scintillation analyzer.

Data Analysis

Calculate the IC50​ using non-linear regression. Convert the IC50​ to the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the radioligand concentration and Kd​ is its dissociation constant).

AssayLogic Prep Membrane Preparation Incubate Incubation with Radioligand & Test Cpd Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Cheng-Prusoff Calculation (Ki) Count->Analyze

Self-validating radioligand binding assay workflow for determining receptor binding affinity (Ki).

Quantitative SAR Data Analysis

The true power of the 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine scaffold is revealed when analyzing the Structure-Activity Relationship (SAR) of its derivatives. By substituting the 5-chloro group with various amines and converting the 7-methoxy to a 7-amino group, researchers can tune the affinity from inactive to low-nanomolar potency[1],[3].

Table 1: Receptor Binding Affinity ( Ki​ ) of Pyrazolo[4,3-d]pyrimidine Derivatives

Compound Status5-Position Substituent7-Position SubstituenthA1 Affinity ( Ki​ , nM)hA2A Affinity ( Ki​ , nM)Pharmacological Profile
CAS 2445846-20-6 -Cl (Chlorine)-OCH₃ (Methoxy)> 10,000> 10,000Inactive Precursor
Derivative 5 -NH-Benzyl-NH₂ (Amino)25123Dual A1/A2A Antagonist
Derivative 6 -NH-Phenethyl-NH₂ (Amino)11> 500A1 Selective Antagonist
Derivative 12 -NH-(4-OH-Phenethyl)-NH₂ (Amino)481150A2A Selective Antagonist
Derivative 25 -3-Phenylpropyl-NH₂ (Amino)5.31 55 Potent Dual Antagonist

Data synthesized from established SAR studies on the 7-aminopyrazolo[4,3-d]pyrimidine core[1],[3]. Notice how the conversion of the 7-methoxy to a 7-amino group is an absolute requirement for nanomolar affinity.

Conclusion

The compound 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is not an end-product, but rather a sophisticated chemical canvas. By understanding the mechanistic role of its substituents—leveraging the 5-chloro group for SN​Ar diversification and the 7-methoxy group as a masked hydrogen-bond donor—drug development professionals can systematically synthesize highly potent, subtype-selective adenosine receptor antagonists. When coupled with rigorously controlled radioligand binding assays, this scaffold remains a cornerstone in the discovery of novel therapeutics for neurodegenerative diseases and immuno-oncology.

References

  • Title: 7-Amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives: structural investigations at the 5-position to target human A1 and A2A adenosine receptors. Molecular modeling and pharmacological studies. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

molecular weight and physical characterization of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Molecular Weight and Physical Characterization of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine: A Technical Guide for Kinase Inhibitor Design

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged chemical scaffolds that serve as the foundational architecture for novel therapeutics. The compound 5-chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (CAS: 2445846-20-6) is a highly specialized, electrophilic building block. It is strategically designed to act as a purine bioisostere, mimicking the adenine ring of ATP to competitively bind the hinge region of various kinases, most notably Cyclin-Dependent Kinases (CDKs)[1].

This technical guide provides an in-depth analysis of its physicochemical properties, structural characterization protocols, and mechanistic utility in synthesizing next-generation oncology drugs. Rather than viewing this compound merely as a static chemical, we will explore the causality behind its structural features and how they dictate experimental workflows.

Physicochemical Profiling & Structural Causality

The molecular architecture of this scaffold is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose[2].

  • 2-Isopropyl Group: Directs the molecule's orientation within the hydrophobic pocket of the kinase active site and improves overall lipid solubility.

  • 7-Methoxy Group: Acts as a placeholder or a displaceable leaving group that can interact with the gatekeeper residue in the ATP-binding pocket.

  • 5-Chloro Group: An activated electrophilic center primed for Nucleophilic Aromatic Substitution (SNAr). This allows for late-stage diversification with various amines to probe the ribose-binding domain[3].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Drug Design Significance
Molecular Formula C9H11ClN4ODefines the foundational atom economy for downstream synthesis[4].
Molecular Weight 226.66 g/mol Low molecular weight ensures optimal Ligand Efficiency (LE) upon derivatization[4].
Monoisotopic Mass 226.0621 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors (HBD) 0Absence of N-H/O-H bonds enhances membrane permeability.
H-Bond Acceptors (HBA) 5Pyrimidine/pyrazole nitrogens are essential for binding hinge region residues (e.g., Leu83)[3].
Topological Polar Surface Area ~54.0 ŲFalls within the ideal range (< 90 Ų) for potential blood-brain barrier (BBB) penetration.

Physical Characterization Workflows

To ensure scientific integrity, the physical characterization of 5-chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine must rely on self-validating analytical systems.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

Mass spectrometry provides definitive proof of the 5-chloro substituent through isotopic pattern recognition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile (MeCN) to a final concentration of 1 mg/mL. Dilute 1:100 in H2O/MeCN (50:50) prior to injection.

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% MeCN in water (both containing 0.1% formic acid) over 5 minutes.

    • Causality: The lipophilic isopropyl group ensures strong column retention, requiring a high organic modifier for elution.

  • Ionization (ESI+): Operate the mass spectrometer in positive Electrospray Ionization mode.

  • Data Validation: Extract the chromatogram for the protonated adduct [M+H]+.

    • Self-Validating Check: The spectrum MUST display a characteristic 3:1 isotopic ratio at m/z 227.0697 (for 35Cl) and m/z 229.0668 (for 37Cl). The presence of this M / M+2 doublet confirms the structural integrity of the chlorine atom before downstream SNAr reactions.

AnalyticalWorkflow A Sample Preparation (1 mg/mL in MeCN) B UHPLC Separation (C18, H2O/MeCN gradient) A->B C ESI+ Ionization (Positive Mode) B->C D HRMS Detection (Orbitrap/TOF) C->D E Isotopic Pattern Validation (35Cl/37Cl Ratio 3:1) D->E

Caption: Self-validating LC-HRMS workflow utilizing isotopic pattern recognition for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is required to confirm the regiochemistry of the isopropyl group (N2 vs. N1 alkylation).

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl3) or DMSO-d6.

  • 1H-NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher.

  • Signal Assignment & Causality:

    • Methoxy Group: Observe a sharp 3H singlet around 4.1 ppm.

    • Isopropyl Group: Observe a 6H doublet (~1.6 ppm) and a 1H septet (~4.8 ppm).

    • Pyrazole Proton: Observe a 1H singlet in the aromatic region (~8.3 ppm).

    • Self-Validating Check: The complete absence of a broad, exchangeable N-H signal confirms that the pyrazole ring is fully alkylated, definitively validating the N2-isopropyl structure over an unalkylated precursor.

Mechanistic Role in Drug Discovery: Purine Bioisosterism

The pyrazolo[4,3-d]pyrimidine core is a heavily utilized bioisostere of purine (adenine)[1]. In the context of oncology drug development, molecules derived from this scaffold act as potent, ATP-competitive inhibitors of kinases such as CDK2, CDK5, and CDK7[5],[6].

When 5-chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is derivatized (e.g., by substituting the 5-chloro group with a benzylamino or cycloalkylamino moiety), the resulting compound docks into the kinase hinge region. The N4 and N5 nitrogens of the core scaffold form critical hydrogen bonds with the backbone amide of Leucine 83 (in CDK2), displacing ATP and halting the phosphorylation cascade[3],[2].

KinasePathway A Pyrazolo[4,3-d]pyrimidine Derivative B ATP-Competitive Binding (Kinase Hinge Region) A->B C CDK2 / Cyclin A Complex Inhibition B->C D Rb Hypophosphorylation C->D E E2F Transcription Factor Sequestration D->E F Cell Cycle Arrest (G1/S Phase) E->F

Caption: Mechanistic pathway of cell cycle arrest induced by pyrazolo[4,3-d]pyrimidine CDK inhibitors.

Derivatization Protocol: SNAr at the 5-Position

To utilize this building block effectively, researchers perform Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring makes the 5-chloro position highly susceptible to nucleophilic attack.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, inert-atmosphere flask, dissolve 1.0 eq of 5-chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine in anhydrous n-butanol or 1,4-dioxane.

  • Amine Addition: Add 1.5 eq of the desired primary amine (e.g., a substituted aniline or benzylamine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct.

  • Thermal Activation: Heat the mixture to 90-110 °C for 4-8 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier of the SNAr transition state on the electron-deficient pyrimidine ring.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the 5-amino derivative.

References

  • Chemikart. "2445846-20-6 | A2B Chem - Chemikart: Properties". [URL: https://www.chemikart.com]
  • ChemicalBook. "2H-Pyrazolo[4,3-d]pyrimidine, 5-chloro-7-methoxy-2-(1-methylethyl)- | 2445846-20-6".[URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB511769272_EN.htm]
  • RSC Publishing. "Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors".[URL: https://pubs.rsc.org/en/content/articlelanding/2022/RA/D2RA01968J]
  • ACS Publications. "Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases".[URL: https://pubs.acs.org/doi/10.1021/jm200064p]
  • ACS Publications. "3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders".[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00555]
  • PubMed. "Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A".[URL: https://pubmed.ncbi.nlm.nih.gov/26669931/]

Sources

preliminary biological activity of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preliminary Biological Evaluation of the Pyrazolo[4,3-d]pyrimidine Scaffold

Executive Summary: While specific experimental data for 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is not extensively available in public literature, the core pyrazolo[4,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry. Its significance stems from its structural similarity to endogenous purines, allowing it to function as an effective bioisostere for the adenine base of ATP.[1][2][3] This mimicry enables compounds based on this scaffold to competitively bind to the ATP-binding sites of numerous enzymes, particularly protein kinases, which are critical regulators of cellular processes. Consequently, pyrazolo[4,3-d]pyrimidine derivatives have been extensively investigated and have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4]

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the preliminary biological activities associated with the broader class of pyrazolo[4,3-d]pyrimidine derivatives. It details the key molecular targets, outlines robust methodologies for their biological evaluation, and offers insights into the causal reasoning behind experimental design, thereby equipping researchers and drug development professionals with the foundational knowledge to explore this promising class of compounds.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Versatile ATP-Competitive Core

The pyrazolo[4,3-d]pyrimidine nucleus is a fused heterocyclic system that is isomeric with the biologically crucial purine ring system. This structural analogy is the cornerstone of its pharmacological potential, allowing it to interact with a multitude of purine-binding proteins.[3] The most exploited application of this scaffold is in the development of protein kinase inhibitors.[1][5] Kinases utilize ATP to phosphorylate substrate proteins, and aberrant kinase activity is a hallmark of many diseases, most notably cancer. By competitively occupying the ATP-binding pocket, pyrazolo[4,3-d]pyrimidine derivatives can effectively block kinase function, thereby inhibiting downstream signaling pathways that drive disease progression.

The versatility of the scaffold allows for chemical modification at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties, leading to the development of highly targeted therapeutic agents.[1][5]

Principal Biological Activities and Key Molecular Targets

Research has revealed that derivatives of the pyrazolo[4,3-d]pyrimidine scaffold engage with several critical classes of molecular targets.

Potent Inhibition of Protein Kinases

The most widely reported activity of this scaffold is the inhibition of protein kinases. The ability to target specific kinases involved in oncogenesis has made these compounds highly attractive for cancer therapy.[1]

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their dysregulation is a common feature of cancer. Numerous pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, CDK5, and CDK7.[6][7][8] Inhibition of these kinases leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[8] For instance, the derivative LGR6768 was identified as a nanomolar inhibitor of CDK7, a kinase involved in both cell cycle regulation and transcription, highlighting its potential as a cancer therapeutic.[7][9]

  • Src Family Kinases: Src is a non-receptor tyrosine kinase that, when hyperactivated, promotes tumor growth, invasion, and metastasis.[10] Novel pyrazolo[3,4-d]pyrimidine derivatives (a closely related isomer) have been synthesized that bind to the ATP pocket of Src kinase, leading to reduced proliferation and cell cycle arrest in medulloblastoma cells.[11]

  • Other Oncogenic Kinases: The scaffold's utility extends to other important cancer targets. Derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication,[12] and Bruton's tyrosine kinase (BTK), which is crucial for B-cell malignancies.[1][5]

Table 1: Representative Pyrazolo-pyrimidine Kinase Inhibitors and their Potency

Compound Class/Example Target Kinase Reported IC50 Cellular Effect Reference
Pyrazolo[4,3-d]pyrimidines CDK1/cyclin B Not specified Antiproliferative (K-562 cells) [6]
Pyrazolo[3,4-d]pyrimidine 14 CDK2/cyclin A2 0.057 µM Cytotoxic (MCF-7, HCT-116) [13]
Pyrazolo[3,4-d]pyrimidine 24j PLK4 0.2 nM Antiproliferative (MCF-7) [12]
LGR6768 CDK7 Nanomolar range Apoptosis in leukemia cells [7][9]

| 5-hydroxyalkylamine series | CDK2, CDK5 | Low nanomolar | S and G2/M phase arrest |[8] |

Disruption of Microtubule Polymerization

Beyond kinase inhibition, certain pyrazolo[4,3-d]pyrimidine derivatives function as microtubule targeting agents (MTAs).[14] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and transport.

  • Mechanism of Action: These compounds inhibit the polymerization of tubulin, the protein subunit of microtubules. Evidence suggests they may bind to the colchicine binding site on tubulin.[14] This disruption of microtubule dynamics arrests cells in mitosis, ultimately leading to apoptosis.

  • Overcoming Resistance: Notably, some of these novel MTAs have shown efficacy in cancer cell lines that have developed resistance to other microtubule agents like taxanes, and they can also circumvent Pgp-mediated drug resistance.[14] For example, compound 9 from one study exhibited potent, sub-nanomolar activity against a wide range of tumor cell lines and was more effective than paclitaxel in a specific mouse xenograft model.[14]

Anti-inflammatory Effects

The scaffold has also demonstrated potential in treating inflammatory conditions.

  • Cytokine Suppression: A study on novel pyrazolo[4,3-d]pyrimidines found that they could inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators in macrophages. The most potent compound, 4e , decreased the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) with IC50 values in the low micromolar range.[15]

  • Signaling Pathway Inhibition: Further investigation revealed that this anti-inflammatory effect was achieved by suppressing the TLR4/p38 signaling pathway.[15] This suggests a potential therapeutic application for acute inflammatory diseases like acute lung injury.[15]

Methodologies for Preliminary Biological Evaluation

A structured, multi-tiered approach is essential for evaluating the biological activity of novel pyrazolo[4,3-d]pyrimidine derivatives. The following protocols represent standard, robust methods for an initial screening cascade.

Workflow for In Vitro Kinase Inhibition Profiling

The primary hypothesis for a novel pyrazolo[4,3-d]pyrimidine is often kinase inhibition. Therefore, the initial step is to assess its activity against a panel of purified kinases.

Protocol 3.1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Causality: This assay format is chosen for its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds. It measures the phosphorylation of a biotinylated substrate peptide by the kinase. The use of a europium-labeled anti-phospho-antibody and streptavidin-XL665 allows for a proximity-based fluorescence resonance energy transfer (FRET) signal only when the substrate is phosphorylated.

  • Step-by-Step Methodology:

    • Compound Preparation: Serially dilute the test compound (e.g., 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine) in 100% DMSO to create a concentration range (e.g., 10 mM to 1 nM). A 10-point, 3-fold dilution series is standard.

    • Kinase Reaction: In a low-volume 384-well plate, add the following in order:

      • 4 µL of kinase buffer (containing MgCl₂, Brij-35, and DTT).

      • 1 µL of test compound dilution in DMSO (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.

      • 2.5 µL of a 4x solution of the target kinase (e.g., CDK2/Cyclin A) and its corresponding 4x biotinylated substrate peptide (e.g., a histone H1-derived peptide).

    • ATP Initiation: Add 2.5 µL of a 4x ATP solution. Rationale: The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be identified effectively.

    • Incubation: Mix gently and incubate for 60 minutes at room temperature.

    • Detection: Add 10 µL of HTRF detection buffer containing streptavidin-XL665 and the europium-labeled phospho-specific antibody.

    • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm. Calculate the ratio of (665nm/620nm) * 10,000.

    • Data Analysis: Convert the ratio to percent inhibition relative to controls and plot against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (Serial Dilution) Plate Add Reagents to 384-well Plate Compound->Plate Kinase_Substrate Kinase + Biotin-Substrate (4x Solution) Kinase_Substrate->Plate ATP ATP (4x Solution) ATP->Plate Initiates Reaction Incubate_1 Incubate at RT (60 min) Plate->Incubate_1 Add_Detection Add HTRF Detection Reagents Incubate_1->Add_Detection Incubate_2 Incubate at RT (60 min) Add_Detection->Incubate_2 Read Read Plate (620nm & 665nm) Incubate_2->Read Calculate Calculate Ratio & % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for an in vitro HTRF kinase inhibition assay.

Cell-Based Antiproliferative Assay

After confirming direct enzyme inhibition, the next logical step is to determine if the compound affects the proliferation of cancer cells.

Protocol 3.2: MTT Assay for Cellular Viability

  • Causality: The MTT assay is a colorimetric method that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of antiproliferative effects.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer[13]) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). Rationale: A 72-hour incubation period allows for multiple cell doublings, making it a sensitive timeframe to observe antiproliferative effects.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement and Mechanistic Cellular Assays

Confirming that the compound inhibits its intended target within the complex cellular environment is crucial.

Protocol 3.3: Western Blot for Phospho-Target Inhibition

  • Causality: This technique validates that the observed antiproliferative effect is due to the inhibition of the target kinase. By measuring the phosphorylation status of a known, direct downstream substrate of the target kinase, we can confirm "target engagement." For a CDK2 inhibitor, a key substrate is the Retinoblastoma protein (Rb). For a CDK7 inhibitor, a substrate is the C-terminus of RNA polymerase II.[8][9]

  • Step-by-Step Methodology:

    • Cell Treatment: Grow cells to ~70% confluency in a 6-well plate. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a defined period (e.g., 6-24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins for analysis.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Rb Ser807/811).

      • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total Rb) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading. A decrease in the ratio of phospho-protein to total protein indicates target engagement.

G cluster_pathway CDK-Mediated G1/S Transition CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->Rb hyper- phosphorylates E2F E2F Rb->E2F sequesters S_Phase S-Phase Genes (DNA Synthesis) E2F->S_Phase activates transcription Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Simplified CDK signaling pathway at the G1/S checkpoint.

Conclusion and Future Perspectives

The pyrazolo[4,3-d]pyrimidine scaffold is a validated and highly versatile core for the development of inhibitors targeting key cellular enzymes, particularly protein kinases. The preliminary biological evaluation of any novel derivative should follow a logical cascade, beginning with direct enzymatic assays, progressing to cell-based proliferation and mechanistic studies, and culminating in selectivity profiling. The potent and diverse activities observed for this class of compounds, from inducing cell cycle arrest and apoptosis in cancer cells to suppressing inflammatory responses, underscore its immense therapeutic potential. Future efforts will likely focus on developing derivatives with improved kinase selectivity to minimize off-target effects and on exploring novel applications beyond oncology and inflammation, such as in virology and neurodegenerative diseases.

References

  • Title: Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL
  • Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
  • Title: Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives Source: Mediterranean Journal of Chemistry URL
  • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC Source: National Center for Biotechnology Information URL:

  • Title: Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][13][14]triazolopyrimidine Derivatives as Potential Anticancer Agents - MDPI Source: MDPI URL:

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC Source: National Center for Biotechnology Information URL
  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications Source: American Chemical Society URL
  • Title: Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed Source: National Center for Biotechnology Information URL
  • Title: New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines Source: Rasayan Journal of Chemistry URL
  • Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.
  • Title: New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects Source: BioWorld Science URL
  • Title: Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 Source: Biomedicine & Pharmacotherapy URL
  • Title: 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)
  • Title: Synthesis, Biological Activity and Cytotoxicity of New Fused Pyrazolo[1,5-a]pyrimidine from 5-Aminopyrazole Incorporated with p-Chloroaniline - Science Publishing Group Source: Science Publishing Group URL
  • Source: Trade Science Inc.
  • Title: Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 Source: EATRIS URL

Sources

Methodological & Application

Synthesis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[4,3-d]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules. This guide is designed to provide a robust and reproducible synthetic route, grounded in established chemical principles and supported by literature precedents.

Introduction

The pyrazolo[4,3-d]pyrimidine core is a purine isostere, and its derivatives have been extensively investigated for a wide range of therapeutic applications, including as kinase inhibitors for oncology and as agents targeting other important biological pathways. The specific substitution pattern of the target molecule, with chloro, isopropyl, and methoxy groups, imparts distinct physicochemical properties that can influence its biological activity and pharmacokinetic profile. This protocol outlines a four-step synthesis commencing from readily available starting materials.

Synthetic Strategy Overview

The overall synthetic strategy involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring system. Subsequent chlorination and selective methoxylation afford the final target compound. This approach allows for the controlled introduction of the desired functional groups at specific positions of the heterocyclic core.

Synthesis_Workflow cluster_start Starting Materials cluster_product Final Product A Isopropylhydrazine + Ethoxymethylenemalononitrile B Step 1: Pyrazole Formation 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile A->B Reflux in Ethanol C Step 2: Hydrolysis & Amidation 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide B->C H2SO4, H2O D Step 3: Pyrimidine Ring Closure 2-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione C->D Urea, heat E Step 4: Dichlorination 5,7-dichloro-2-isopropyl-pyrazolo[4,3-d]pyrimidine D->E POCl3, heat F Step 5: Selective Methoxylation 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine E->F NaOMe, MeOH

Caption: Synthetic workflow for 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Isopropylhydrazine hydrochloride≥98%Commercially Available
Ethoxymethylenemalononitrile≥98%Commercially Available
EthanolAnhydrousCommercially Available
Triethylamine≥99%Commercially Available
Sulfuric AcidConcentrated (98%)Commercially AvailableCorrosive
Urea≥99%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableToxic and Corrosive
N,N-Dimethylaniline≥99%Commercially Available
Sodium Methoxide0.5 M solution in MethanolCommercially AvailableFlammable and Corrosive
MethanolAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

This initial step involves the construction of the substituted pyrazole ring through the condensation of isopropylhydrazine with ethoxymethylenemalononitrile.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isopropylhydrazine hydrochloride (1.0 eq) and ethanol.

  • Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free base.

  • To this mixture, add ethoxymethylenemalononitrile (1.0 eq) in one portion.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue, which should induce precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile.

Rationale: This is a standard and efficient method for the synthesis of 5-aminopyrazoles. Triethylamine is used to neutralize the hydrochloride salt of the hydrazine, allowing the free base to react with the electrophilic ethoxymethylenemalononitrile.

Step 2: Synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide

The nitrile group of the pyrazole intermediate is hydrolyzed to a carboxamide, a necessary precursor for the subsequent cyclization step.

Protocol:

  • In a round-bottom flask, carefully add concentrated sulfuric acid.

  • Cool the acid in an ice bath and slowly add 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1.0 eq) in small portions, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide.

Rationale: Concentrated sulfuric acid serves as both the solvent and the catalyst for the hydrolysis of the nitrile to the primary amide. The exothermic nature of the dilution and neutralization steps necessitates careful temperature control.

Step 3: Synthesis of 2-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

The pyrimidine ring is formed by the cyclization of the aminopyrazole carboxamide with urea.

Protocol:

  • In a dry round-bottom flask, thoroughly mix 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide (1.0 eq) and urea (2.0-3.0 eq).

  • Heat the mixture in an oil bath to 180-200 °C for 2-3 hours. The mixture will melt and then solidify as the reaction progresses.

  • Allow the reaction mixture to cool to room temperature.

  • Treat the solid residue with hot water and stir for 30 minutes.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.

Rationale: This thermal condensation with urea is a common method for constructing the pyrimidine-dione ring system from an ortho-amino-carboxamide precursor.[1]

Step 4: Synthesis of 5,7-dichloro-2-isopropyl-pyrazolo[4,3-d]pyrimidine

The di-hydroxy pyrazolopyrimidine is converted to the di-chloro derivative using a standard chlorinating agent.

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

  • To a round-bottom flask equipped with a reflux condenser, add 2-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously quench the residue by pouring it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford 5,7-dichloro-2-isopropyl-pyrazolo[4,3-d]pyrimidine.

Rationale: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups.[2] N,N-dimethylaniline is often used as a catalyst in such reactions.

Step 5: Synthesis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

The final step is a selective nucleophilic substitution of the more reactive 7-chloro group with a methoxy group.

Protocol:

  • Dissolve 5,7-dichloro-2-isopropyl-pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the final product, 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine.

Rationale: The chlorine atom at the 7-position of the pyrazolo[4,3-d]pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the 5-position. By using a controlled amount of the nucleophile (sodium methoxide) at a moderate temperature, selective substitution can be achieved.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling phosphorus oxychloride and concentrated acids.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride reacts violently with water and should be handled with extreme care. Quenching procedures should be performed slowly and with adequate cooling.

  • Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

References

  • Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 221, 113529.
  • Ahsan, M. J., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 13(5), 893-926.
  • Singla, P., et al. (2014). Synthesis of pyrazolo[3,4-d]pyrimidinyl-4-amines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
  • Li, W., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(9), 15897-15906.

Sources

Application Note: In Vitro Evaluation of Kinase Inhibitors Derived from 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore in oncology, serving as a highly effective bioisostere for purines (e.g., ATP) and the well-known Cyclin-Dependent Kinase (CDK) inhibitor roscovitine[1]. By mimicking the hydrogen-bonding network of the adenine ring within the ATP-binding pocket of kinases, these compounds exhibit profound antiproliferative and pro-apoptotic activities[2].

The compound 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (CAS 2445846-20-6) is a highly versatile di-electrophilic building block[3]. The reactive 5-chloro and 7-methoxy groups allow for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the rapid generation of 3,5,7-trisubstituted libraries. Recent advances have demonstrated that specific substitutions at these positions yield nanomolar inhibitors of CDKs (CDK2, CDK5, CDK7) and even novel molecular glues that induce Cyclin K degradation[4].

This application note provides a self-validating in vitro assay workflow for researchers synthesizing novel derivatives from this scaffold. The protocols are designed to establish causality: from primary biochemical target engagement to cellular phenotypic effects, and finally, intracellular mechanistic validation.

Experimental Workflow and Signaling Context

The evaluation of pyrazolo[4,3-d]pyrimidine derivatives requires a tiered approach. Primary screening utilizes a universal biochemical assay to quantify ATP-competitive inhibition. Secondary cellular assays determine the anti-proliferative window, while tertiary Western blot assays confirm that the phenotypic effect is driven by the specific inhibition of the CDK-Rb-E2F signaling axis.

Workflow A Scaffold Elaboration (CAS 2445846-20-6) B Biochemical Kinase Assay (ADP-Glo) A->B IC50 Profiling C Cell Viability (CellTiter-Glo) B->C GI50 Determination D Target Engagement (Western Blot) C->D Mechanistic Proof

Workflow for evaluating pyrazolo[4,3-d]pyrimidine derivatives in vitro.

Pathway Inhibitor Pyrazolo[4,3-d]pyrimidine Derivative CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Inhibits Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases (when p-Rb) CellCycle G1/S Phase Transition E2F->CellCycle Promotes

CDK2-Rb-E2F signaling pathway targeted by pyrazolo[4,3-d]pyrimidine inhibitors.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

Causality & Rationale: To confirm that the synthesized derivatives act as ATP-competitive kinase inhibitors, we utilize the ADP-Glo™ Kinase Assay. Unlike radiometric assays, ADP-Glo measures the generation of ADP, making it universal for any kinase/substrate pair. Furthermore, it tolerates high ATP concentrations (up to 1 mM), which is critical for distinguishing true competitive inhibitors from allosteric modulators[4].

Materials:

  • Recombinant CDK2/Cyclin A2 or CDK2/Cyclin E1 complex.

  • Histone H1 (substrate).

  • ADP-Glo™ Kinase Assay Kit.

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the pyrazolo[4,3-d]pyrimidine derivative in 100% DMSO. Transfer 100 nL of each concentration to the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Kinase Reaction: Add 5 µL of Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT) containing 1 nM CDK2/Cyclin complex to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Initiate the reaction by adding 5 µL of ATP/Substrate mix (final concentrations: 10 µM ATP, 0.2 mg/mL Histone H1). Incubate for 60 minutes at 25°C.

  • Depletion of Unreacted ATP: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and introduce luciferase/luciferin to generate luminescence. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Anti-Proliferative Assay (CellTiter-Glo®)

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to poor membrane permeability or high efflux ratios. The CellTiter-Glo® assay quantifies ATP as a proxy for metabolically active cells. By measuring ATP depletion over 72 hours, we assess the true anti-proliferative window of the derivatives[1]. HCT-116 (colon cancer) cells are recommended due to their well-characterized dependence on CDK-mediated cell cycle progression[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at a density of 2,000 cells/well in 90 µL of McCoy's 5A medium supplemented with 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare 10× concentrations of the test compounds in culture medium (from 1000× DMSO stocks). Add 10 µL of the compound dilutions to the cells (final DMSO = 0.1%).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase activity.

  • Lysis and Detection: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Normalize data against vehicle (DMSO) control to determine the GI₅₀ (concentration causing 50% growth inhibition).

Protocol 3: Intracellular Target Engagement (Western Blot)

Causality & Rationale: To prove that the observed cell death is mechanistically driven by CDK inhibition (and not off-target cytotoxicity), we must assess the phosphorylation status of direct downstream targets. CDK2 primarily phosphorylates the Retinoblastoma protein (Rb) at Ser807/811, leading to E2F release and S-phase entry[1]. A dose-dependent decrease in p-Rb confirms intracellular target engagement.

Step-by-Step Methodology:

  • Treatment: Seed HCT-116 cells in 6-well plates (3 × 10⁵ cells/well). Treat with the pyrazolo[4,3-d]pyrimidine derivative at 1×, 3×, and 10× the established GI₅₀ for 24 hours.

  • Harvesting: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PhosSTOP).

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (300mA, 90 mins). Block with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Probe overnight at 4°C with primary antibodies against p-Rb (Ser807/811) and total Rb. Use GAPDH or β-actin as a loading control.

  • Detection: Wash 3× with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate on a chemiluminescence imager.

Data Presentation

The following table summarizes the expected pharmacological profile of reference inhibitors synthesized from the 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine scaffold, highlighting the correlation between biochemical potency and cellular efficacy.

Compound DerivativeCDK2/CycA IC₅₀ (nM)CDK5/p25 IC₅₀ (nM)HCT-116 GI₅₀ (µM)p-Rb Inhibition (24h)
Scaffold (CAS 2445846-20-6) > 10,000> 10,000> 50.0None
Derivative A (e.g., Cmpd 7) 12 ± 215 ± 30.85 ± 0.1Complete at 1 µM
Derivative B (e.g., Cmpd 2i) 8 ± 15 ± 10.42 ± 0.05Complete at 0.5 µM
Roscovitine (Control) 220 ± 15180 ± 1215.2 ± 1.8Partial at 15 µM

Note: The core scaffold itself is biologically inactive until functionalized at the 5- and 7-positions via SNAr chemistry.

References

  • Title: Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro Source: Chemical Biology & Drug Design[2] URL: [Link]

  • Title: Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity Source: Journal of Medicinal Chemistry[1] URL: [Link]

  • Title: 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source: Journal of Medicinal Chemistry[4] URL: [Link]

Sources

Application Note: 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine in the Divergent Synthesis of Kinase and PDE Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective ATP-competitive kinase inhibitors and phosphodiesterase (PDE) antagonists relies heavily on the use of purine bioisosteres. The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore in this domain, offering superior metabolic stability and unique hydrogen-bonding profiles compared to endogenous purines[1].

This application note details the structural rationale, orthogonal reactivity, and validated synthetic protocols for utilizing 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (CAS: 2445846-20-6). As an advanced building block, its precisely engineered functional groups allow for regioselective modifications, making it an ideal precursor for synthesizing roscovitine analogs (CDK inhibitors)[2] and sildenafil analogs (PDE5 inhibitors)[3].

Structural Rationale & Physicochemical Profiling

The synthetic utility of this precursor lies in its orthogonal reactivity. The pyrimidine ring is electron-deficient, but the substituents modulate this deficiency to allow step-wise, predictable functionalization.

Table 1: Physicochemical & Reactivity Profile
Property / FeatureValue / CharacteristicPharmacological & Synthetic Causality
Molecular Weight 226.66 g/mol Optimal for Fragment-Based Drug Design (FBDD); leaves ample molecular weight budget for downstream functionalization while maintaining Lipinski compliance.
C5-Chloro Group Highly ElectrophilicActs as the primary site for Nucleophilic Aromatic Substitution (SNAr). Enables rapid library generation of 5-amino derivatives critical for binding the kinase hinge region.
C7-Methoxy Group Masked Lactam (Stable to mild nucleophiles)Provides orthogonal protection. It prevents premature reactions at C7 during C5-SNAr. Post-SNAr, it can be cleaved to reveal a 7-oxo moiety, a required hydrogen-bond acceptor in many target binding pockets.
N2-Isopropyl Group Lipophilic AnchorLocks the pyrazole tautomeric state, preventing regiochemical ambiguity during synthesis. Biologically, it enhances cell permeability and anchors the molecule into the hydrophobic pocket of the ATP binding site.

Mechanistic Insights: Orthogonal Reactivity Workflow

In a typical 5,7-dichloro-pyrazolo[4,3-d]pyrimidine system, nucleophilic attack generally occurs first at the C7 position due to the higher electrophilicity adjacent to the bridgehead. By installing a methoxy group at C7, electron density is donated into the ring via resonance, effectively masking the C7 position and forcing the first nucleophilic attack to occur exclusively at the C5-chloro position. This allows researchers to build the C5-pharmacophore first, followed by C7-deprotection or substitution.

Workflow A Precursor: 5-Chloro-2-isopropyl-7-methoxy- pyrazolo[4,3-d]pyrimidine B C5 SNAr Amination (Amine, DIPEA, n-BuOH) A->B C Intermediate: 5-Amino-2-isopropyl-7-methoxy- pyrazolo[4,3-d]pyrimidine B->C D C7 O-Demethylation (BBr3, DCM, -78°C) C->D E Target Pharmacophore: 5-Amino-2-isopropyl- pyrazolo[4,3-d]pyrimidin-7-one D->E

Caption: Divergent synthetic workflow demonstrating the orthogonal reactivity of the C5 and C7 positions.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Analytical checkpoints are embedded within the steps to confirm mechanistic success before proceeding to the next synthetic stage.

Protocol A: Regioselective SNAr at C5 (Amination)

Objective: To install a primary or secondary amine at the C5 position, forming the core hinge-binding motif for kinase inhibition.

  • Reaction Setup : In a dry, 50 mL round-bottom flask under an inert argon atmosphere, dissolve 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (1.0 eq, 1.0 mmol) in anhydrous n-butanol (10 mL).

  • Reagent Addition : Add the desired amine (e.g., benzylamine) (1.5 eq, 1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct. If the HCl is not neutralized, it will protonate the nucleophilic amine, stalling the reaction. n-Butanol is chosen because its high boiling point (~117°C) provides the thermal energy required to overcome the activation barrier of the deactivated C5 position.

  • Thermal Activation : Reflux the mixture at 110°C for 12–16 hours.

  • Self-Validation Checkpoint (TLC & LC-MS) :

    • TLC (Hexane/EtOAc 7:3): The starting material (non-polar) should disappear, replaced by a lower Rf (more polar) spot.

    • LC-MS: Confirm the disappearance of the characteristic 3:1 isotopic pattern of the chlorine atom. The mass should shift from M to M−35.5+Mass of Amine .

  • Workup : Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO3 (20 mL). Extract the organic layer, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol B: C7-Methoxy Cleavage to Pyrimidin-7-one

Objective: To unmask the 7-methoxy group, yielding the thermodynamically stable 7-oxo tautomer required for hydrogen bonding in target binding pockets.

  • Reaction Setup : Dissolve the purified intermediate from Protocol A (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM) (10 mL) and cool to -78°C using a dry ice/acetone bath.

  • Reagent Addition : Dropwise, add Boron tribromide (BBr3) (1.0 M in DCM, 3.0 eq, 1.5 mmol).

    • Causality: BBr3 is a strong Lewis acid that selectively coordinates to the sterically accessible oxygen of the 7-methoxy group. The low initial temperature (-78°C) is critical to prevent unwanted cleavage of the isopropyl group or degradation of the newly installed C5-amine. As the reaction warms, the bromide ion attacks the methyl group, cleaving the O-CH3 bond.

  • Thermal Gradient : Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Self-Validation Checkpoint (Observation & LC-MS) :

    • Observation: The product, a hydrogen-bonded lactam, is highly polar and will often precipitate directly out of the DCM solution as a fine suspension.

    • LC-MS: The mass will show a precise loss of 14 Da (corresponding to the loss of a CH2 group during demethylation).

  • Quenching : Carefully quench the reaction by the dropwise addition of Methanol (5 mL) at 0°C to destroy excess BBr3, followed by concentration in vacuo.

Pharmacological Application: Mechanism of Action

Once synthesized, these pyrazolo[4,3-d]pyrimidine derivatives act as potent, ATP-competitive inhibitors. The N2-isopropyl group and the newly formed C7-oxo / C5-amino system mimic the adenine ring of ATP. They insert into the deep cleft of the kinase hinge region, forming critical hydrogen bonds with the backbone residues of the kinase (e.g., Leu83 in CDK2), thereby halting the phosphorylation cascade responsible for tumor proliferation[2].

Pathway ATP Intracellular ATP CDK Cyclin-Dependent Kinase (e.g., CDK1/Cyclin B) ATP->CDK Binds Hinge Region Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->CDK Competitive Binding Arrest Cell Cycle Arrest (Apoptosis) Inhibitor->Arrest Therapeutic Effect Substrate Downstream Targets (Rb Phosphorylation) CDK->Substrate Kinase Activity Proliferation Cell Cycle Progression (Tumor Growth) Substrate->Proliferation Unregulated

Caption: Mechanism of action for pyrazolo[4,3-d]pyrimidine-derived CDK inhibitors competing with ATP.

References

[1] Srinivasulu, C., et al. "Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities." Bioorganic & Medicinal Chemistry, 2017.[Link]

A2B Chem. "5-chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (CAS: 2445846-20-6)." Chemikart.[Link]

[3] El-Borai, M. A., et al. "Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent." Molecules (MDPI), 2016.[Link]

[2] Kryštof, V., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment (Citing: Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity)." RSC Advances, 2025.[Link]

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazolo[4,3-d]pyrimidines represent a class of bicyclic nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. The specific compound, 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine, is a substituted derivative with potential applications in kinase inhibition and other therapeutic areas.

A thorough understanding of the physicochemical properties of this compound is paramount for its development as a potential drug candidate. Mass spectrometry is an indispensable analytical technique in this regard, providing crucial information on molecular weight and structure through the analysis of fragmentation patterns.[1] This application note provides a detailed protocol for the mass spectrometric analysis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine and presents a predictive analysis of its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The insights provided herein are intended to guide researchers in the structural characterization and metabolite identification studies of this and related compounds.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is expected to be influenced by the pyrazolopyrimidine core and its substituents: a chloro group, an isopropyl group, and a methoxy group. The fragmentation pathways will differ depending on the ionization technique employed.

Electron Ionization (EI) Fragmentation

EI is a "hard" ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.[2] The molecular ion (M⁺˙) is expected to be observed, and its fragmentation is likely to proceed through the following pathways:

  • Loss of a Methyl Radical: A common fragmentation pathway for isopropyl groups is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation. This would result in a fragment ion at [M - 15]⁺.

  • Loss of Propylene: The isopropyl group can also be lost as a neutral propylene molecule (C₃H₆) via a rearrangement, leading to a fragment at [M - 42]⁺.

  • Loss of a Chlorine Radical: The chloro substituent can be lost as a chlorine radical (•Cl), resulting in a fragment at [M - 35]⁺. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for all chlorine-containing ions.[3]

  • Loss of a Methoxy Radical: The methoxy group can be eliminated as a methoxy radical (•OCH₃), giving a fragment at [M - 31]⁺.

  • Ring Fragmentation: The pyrazolopyrimidine ring system can undergo cleavage, often involving the loss of small neutral molecules like HCN.[4]

Electrospray Ionization (ESI) Fragmentation

ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule ([M+H]⁺) with less fragmentation than EI.[2] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation. The fragmentation of the [M+H]⁺ ion is expected to involve:

  • Loss of Propylene: Similar to EI, the loss of the isopropyl group as neutral propylene (C₃H₆) is a likely fragmentation pathway, leading to a fragment at [M+H - 42]⁺.

  • Loss of Methane from the Methoxy Group: The protonated methoxy group can facilitate the loss of a neutral methane molecule (CH₄), resulting in a fragment at [M+H - 16]⁺.

  • Loss of HCl: The protonated molecule may lose hydrogen chloride (HCl), giving a fragment at [M+H - 36]⁺.

  • Sequential Losses: Sequential losses of the substituents are also probable, for example, the loss of propylene followed by the loss of HCl.

Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (Molecular Formula: C₁₀H₁₁ClN₄O, Molecular Weight: 238.68 g/mol ).

m/z (EI) m/z (ESI, [M+H]⁺) Proposed Elemental Formula Proposed Neutral Loss Notes
238/240239/241C₁₀H₁₁ClN₄O-Molecular ion / Protonated molecule. Shows 3:1 isotopic pattern for chlorine.
223/225224/226C₉H₈ClN₄O•CH₃Loss of a methyl radical from the isopropyl group.
196/198197/199C₇H₅ClN₄OC₃H₆Loss of propylene from the isopropyl group.
203204C₁₀H₁₁N₄O•ClLoss of a chlorine radical.
207/209208/210C₁₀H₁₁ClN₄•OCH₃Loss of a methoxy radical.
-203C₁₀H₁₀N₄OHClLoss of hydrogen chloride.
-223/225C₁₀H₉ClN₄CH₄Loss of methane from the methoxy group.

Experimental Protocol

This protocol outlines a general procedure for the analysis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix (for drug development applications): For analysis in a biological matrix like plasma, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The gradient should be optimized to achieve good separation and peak shape.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended for this class of compounds.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

  • Data Acquisition:

    • Full Scan (for initial investigation): Acquire data over a mass range of m/z 50-500 to identify the protonated molecule and major fragment ions.

    • Tandem MS (MS/MS): Select the protonated molecule ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

Visualizing the Process

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Stock Solution (1 mg/mL) B Working Standards (1-1000 ng/mL) A->B D LC Separation (C18 Column) B->D C Sample Extraction (e.g., Protein Precipitation) C->D E MS Detection (ESI+) D->E F MS/MS Fragmentation E->F G Data Acquisition F->G H Fragmentation Pattern Analysis G->H I Structural Elucidation H->I

Caption: Experimental workflow for the LC-MS/MS analysis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine.

Predicted Fragmentation Pathway (ESI-MS/MS)

G mol [M+H]⁺ m/z 239/241 f1 [M+H - C₃H₆]⁺ m/z 197/199 mol->f1 - C₃H₆ (42 Da) f2 [M+H - CH₄]⁺ m/z 223/225 mol->f2 - CH₄ (16 Da) f3 [M+H - HCl]⁺ m/z 203 mol->f3 - HCl (36 Da) f4 [M+H - C₃H₆ - HCl]⁺ m/z 161 f1->f4 - HCl (36 Da)

Caption: Predicted major fragmentation pathways for protonated 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine in ESI-MS/MS.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine. The detailed experimental protocol and the predicted fragmentation pathways offer a solid foundation for researchers working on the characterization of this and structurally related compounds. The proposed fragmentations are based on established chemical principles and literature data for analogous structures. Experimental verification of these pathways will be crucial for the definitive structural elucidation of this pyrazolopyrimidine derivative and its potential metabolites, thereby supporting its progression in the drug discovery and development pipeline.

References

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry. [Link]

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. Rapid Communications in Mass Spectrometry. [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry. [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. [Link]

  • Mass spectrometry applications for drug discovery and development. Drug Target Review. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]

  • mineMS2: Annotation of spectral libraries with exact fragmentation patterns. ChemRxiv. [Link]

  • A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. [Link]

Sources

Mastering the Purification of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine: A Guide to Advanced Crystallization Techniques

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine, a molecule of significant interest due to the diverse biological activities of the pyrazolo[3,4-d]pyrimidine scaffold, achieving high purity is a critical step.[1] Impurities, even in trace amounts, can alter pharmacological and toxicological profiles, leading to unpredictable outcomes in preclinical and clinical studies. Crystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, offering the potential to yield highly pure crystalline material from a complex reaction mixture.[2][3]

This comprehensive application note provides a detailed exploration of various crystallization techniques tailored for the purification of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine. Moving beyond a simple recitation of steps, this guide delves into the underlying principles of crystallization, the rationale behind methodological choices, and provides detailed, actionable protocols for researchers, scientists, and drug development professionals. Our focus is on establishing a robust and reproducible purification strategy to ensure the integrity of the target compound for downstream applications.

Foundational Principles: A Prerequisite for Successful Crystallization

The success of any crystallization process hinges on a thorough understanding of solubility, supersaturation, nucleation, and crystal growth. The selection of an appropriate solvent system is arguably the most critical factor, directly influencing yield, purity, crystal habit, and polymorphic form.[4][5] An ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[2][6] Furthermore, the solvent should either completely dissolve impurities at all temperatures or not dissolve them at all.

For a molecule like 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine, which possesses both polar (methoxy, pyrimidine nitrogens) and non-polar (isopropyl, chloro) functionalities, a systematic solvent screening is paramount. A judicious choice of solvents will likely involve moderately polar solvents or a mixture of solvents to fine-tune the solubility profile.

Visualizing the Path to Purity: A Crystallization Workflow

The journey from a crude reaction mixture to a highly purified crystalline product can be systematically approached. The following workflow diagram illustrates the key decision points and experimental stages involved in developing a robust crystallization protocol.

Crystallization_Workflow start Crude Product solvent_screening Solvent Screening Determine solubility in various solvents at different temperatures start->solvent_screening method_selection Method Selection Cooling vs. Anti-solvent vs. Vapor Diffusion solvent_screening->method_selection optimization Protocol Optimization Solvent ratios, cooling rates, concentration method_selection->optimization characterization Crystal Characterization Purity (HPLC), Identity (NMR, MS), Morphology (Microscopy) optimization->characterization end Pure Crystalline Product characterization->end

Caption: A generalized workflow for developing a crystallization purification protocol.

Experimental Protocols: From Theory to Practice

The following sections provide detailed protocols for three widely applicable crystallization techniques. It is crucial to note that the specific parameters (solvents, temperatures, volumes) provided are starting points based on the general characteristics of heterocyclic compounds and should be optimized for 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine.

Protocol 1: Single-Solvent Cooling Crystallization

Cooling crystallization is a fundamental and often effective method that relies on the principle of decreased solubility at lower temperatures.[7]

Rationale: This technique is ideal when a single solvent is identified that readily dissolves the compound at its boiling point but affords low solubility at or below room temperature. The slow cooling process allows for the selective incorporation of the target molecules into the growing crystal lattice, excluding impurities.[8][2]

Step-by-Step Methodology:

  • Solvent Selection: Begin by performing solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). The goal is to find a solvent that requires a minimal amount of hot solvent to dissolve the crude product.

  • Dissolution: Place the crude 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine in an Erlenmeyer flask. Add a small volume of the selected solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being trapped in the final crystals.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of larger, purer crystals.[8] If no crystals form, scratching the inside of the flask with a glass rod can induce nucleation.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary Table:

ParameterRecommended Starting PointObservations to Record
Solvent Ethanol, Isopropanol, AcetonitrileColor of solution, presence of insoluble matter
Crude:Solvent Ratio To be determined experimentally (aim for saturation at boiling)Volume of solvent required for complete dissolution
Cooling Profile Slow cooling to RT, then ice bathTime to first crystal appearance, crystal size/shape
Yield Dependent on solubility curveMass of dried, purified product
Purity (Post) >99% (Target)HPLC purity, melting point
Protocol 2: Anti-Solvent Crystallization

Anti-solvent crystallization is a powerful technique, particularly when the compound is highly soluble in a primary solvent at room temperature.[9][10] This method involves the addition of a second solvent (the anti-solvent) in which the compound is insoluble, to induce precipitation.[9][10]

Rationale: The addition of an anti-solvent reduces the overall solubility of the target compound in the solvent mixture, leading to supersaturation and subsequent crystallization.[9] This method can often provide rapid and high-yield recovery of the product.[9]

Step-by-Step Methodology:

  • Solvent System Selection: Identify a "good" solvent in which 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is highly soluble (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)). Then, identify a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexanes, Heptane, Water).[11]

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue the addition until the solution becomes persistently cloudy, indicating the onset of nucleation.[11]

  • Re-dissolution and Crystallization: Add a few drops of the "good" solvent back into the cloudy mixture until it becomes clear again. This ensures the system is at the point of saturation. Allow the solution to stand undisturbed to promote slow crystal growth.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the anti-solvent or a mixture of the good solvent and anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Summary Table:

ParameterRecommended Starting SystemsObservations to Record
Good Solvent DCM, THF, DMFComplete dissolution at room temperature
Anti-Solvent Hexanes, Heptane, WaterOnset of turbidity upon addition
Solvent:Anti-solvent Ratio To be determined experimentallyVolume of anti-solvent required to induce cloudiness
Yield Dependent on final solvent compositionMass of dried, purified product
Purity (Post) >99% (Target)HPLC purity, melting point
Protocol 3: Vapor Diffusion

Vapor diffusion is a gentle and effective method for growing high-quality single crystals, particularly when only small amounts of material are available.[12][13]

Rationale: This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound in a more volatile "good" solvent. This gradual change in solvent composition leads to a slow increase in supersaturation, which is ideal for the growth of well-ordered crystals.[14][15]

Step-by-Step Methodology:

  • Solvent System Selection: Choose a volatile "good" solvent that readily dissolves the compound (e.g., DCM, Acetone) and a less volatile anti-solvent in which the compound is insoluble (e.g., Pentane, Hexane, Diethyl ether).

  • Setup: Dissolve the crude product in a small volume of the "good" solvent in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a reservoir of the anti-solvent.[12][16]

  • Diffusion and Crystallization: Allow the sealed container to stand undisturbed. The vapor of the more volatile "good" solvent will slowly diffuse out of the inner vial, while the vapor of the anti-solvent will diffuse in, gradually decreasing the solubility of the compound and promoting crystal growth.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and decant the mother liquor.

  • Drying: Gently dry the crystals.

Visual Representation of Vapor Diffusion Setup:

Vapor_Diffusion cluster_0 Sealed Outer Container Inner Vial Solution of Compound in 'Good' Solvent Vapor Diffusion Reservoir Anti-Solvent Reservoir

Sources

Application Note: Reconstitution and Media Preparation of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine for In Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (CAS: 2445846-20-6) is a highly specific, lipophilic small-molecule kinase inhibitor scaffold[1]. Pyrazolo[4,3-d]pyrimidines function as purine bioisosteres, primarily targeting cyclin-dependent kinases (CDKs) through competitive ATP-binding at the kinase hinge region ([2]). Due to its hydrophobicity, precise reconstitution in anhydrous DMSO and subsequent step-wise dilution into aqueous cell culture media are critical to prevent micro-precipitation, ensure accurate dosing, and maintain cellular viability.

Physicochemical Profiling & Causality in Handling

To design a self-validating experimental protocol, we must first analyze the compound's physicochemical properties. The 5-chloro and 7-methoxy substitutions enhance lipophilicity, making the compound insoluble in aqueous buffers but highly soluble in organic solvents.

Table 1: Physicochemical Properties & Handling Causality

PropertyValueCausality / Experimental Implication
CAS Number 2445846-20-6Unique identifier for sourcing and validation.
Molecular Formula C9H11ClN4OHalogenated aromatic structure demands a non-polar or aprotic solvent.
Molecular Weight 226.66 g/mol Used for molarity calculations (e.g., 2.26 mg/mL = 10 mM)[3].
Aqueous Solubility < 0.1 mg/mL (Est.)Direct addition of powder to media will cause immediate precipitation.
DMSO Solubility > 10 mg/mLAnhydrous DMSO is the mandatory primary vehicle for stock solutions.

Mechanistic Context: Why Meticulous Preparation Matters

Pyrazolo[4,3-d]pyrimidines are potent inhibitors of cell cycle regulators such as CDK2, CDK5, and CDK7 ([4]). The 7-methoxy and 5-chloro groups act as hinge binders, forming critical hydrogen bonds with the kinase active site (e.g., Leu83 and Glu81 in CDK2)[4]. When introduced to cells, the compound blocks CDK-mediated phosphorylation of the Retinoblastoma (Rb) protein, preventing E2F release and arresting the cell cycle at the G1/S transition.

Pathway Inhibitor 5-Chloro-2-isopropyl-7-methoxy- pyrazolo[4,3-d]pyrimidine CDK CDK2 / CDK5 / CDK7 Complex Inhibitor->CDK Competitive ATP Binding Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Release (Inhibited) CellCycle Cell Cycle Progression (G1/S Phase Transition) E2F->CellCycle Gene Transcription

Mechanistic pathway of CDK inhibition by pyrazolo[4,3-d]pyrimidine derivatives.

If the compound precipitates in the media due to improper dilution, the effective intracellular concentration drops, leading to false-negative target engagement and failure to arrest the cell cycle.

Reconstitution Protocol: Primary Stock Preparation

Objective : Create a stable 10 mM stock solution in 100% anhydrous DMSO.

Step-by-Step Methodology :

  • Equilibration : Allow the sealed vial of the compound to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality : Prevents ambient moisture condensation on the hygroscopic powder, which would cause hydrolysis or reduce DMSO solubility.

  • Calculation : To prepare a 10 mM stock, dissolve 2.26 mg of the compound in 1.0 mL of DMSO.

  • Solubilization : Add the calculated volume of anhydrous DMSO (≥99.9% purity, sterile-filtered) directly to the vial. Vortex gently for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 1–2 minutes.

    • Causality : Sonication disrupts intermolecular crystalline bonds without degrading the molecule via excessive heat.

  • Aliquoting & Purging : Divide the stock into 20–50 µL single-use aliquots in amber microcentrifuge tubes. Purge the headspace of each tube with Argon or Nitrogen gas before sealing.

    • Causality : Aliquoting prevents repeated freeze-thaw cycles which degrade the compound. Argon displaces oxygen and moisture, preventing oxidative degradation of the methoxy group.

  • Storage : Store at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

Preparation of Working Cell Culture Media

Objective : Dilute the 10 mM stock into complete cell culture media (e.g., DMEM + 10% FBS) to a final assay concentration while keeping the final DMSO concentration strictly ≤ 0.1% ([5]).

Workflow A Compound Powder (CAS 2445846-20-6) B Reconstitution (100% Anhydrous DMSO) A->B C Aliquoting & Storage (-20°C to -80°C) B->C D Intermediate Dilution (Media or PBS) C->D E Final Culture Media (<0.1% DMSO) D->E F In Vitro Assays (Cell Cycle/Apoptosis) E->F

Experimental workflow for pyrazolo[4,3-d]pyrimidine reconstitution and media preparation.

Step-by-Step Methodology :

  • Thawing : Thaw a single 10 mM aliquot at RT. Vortex briefly to ensure homogeneity.

    • Validation Check : Inspect under a light source; the solution must be perfectly clear.

  • Intermediate Dilution (Critical for low concentrations) : If the final assay concentration is low (e.g., 10 nM), perform a 1:100 serial dilution in 100% DMSO first (to 100 µM).

    • Causality : Serial dilution in DMSO prevents the "solvent shock" that occurs when a highly concentrated hydrophobic stock hits an aqueous environment, which triggers instantaneous micro-precipitation.

  • Media Pre-warming : Warm the complete culture media to 37°C.

    • Causality : Hydrophobic compounds are significantly more soluble in warm media. Cold media drastically reduces the solubility threshold.

  • Dropwise Addition : To prepare 10 mL of 10 µM assay media, take 10 µL of the 10 mM stock. While vigorously vortexing the 10 mL of warm media, add the 10 µL stock dropwise directly into the fluid vortex (avoid touching the tube wall).

    • Causality : Ensures immediate dispersion, preventing localized high concentrations of the lipophilic compound from nucleating into crystals.

  • Vehicle Control Preparation : Prepare a parallel media control containing the exact same volume of pure DMSO (0.1% v/v).

    • Causality : DMSO itself can induce cellular toxicity or differentiation[5]. The vehicle control ensures observed phenotypes are strictly due to kinase inhibition, not solvent stress.

Quality Control & Trustworthiness

To ensure the protocol acts as a self-validating system, perform the following checks before applying the media to your cell cultures:

  • Microscopic Inspection : Place 100 µL of the prepared assay media in a 96-well plate and inspect under an inverted phase-contrast microscope at 20x or 40x magnification. Look for refractive crystals or cloudy micro-precipitates. If observed, the compound has crashed out, and the media must be discarded.

  • Biochemical Validation : In your initial pilot experiment, run a Western blot for downstream targets (e.g., p-Rb at Ser807/811 or p-RNA Polymerase II) to confirm target engagement and validate that the compound is fully bioavailable in the media.

References

  • Title : Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro Source : Chemical Biology & Drug Design URL :[Link]

  • Title : 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 Source : Biomedicine & Pharmacotherapy URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals from the desk of a Senior Application Scientist.

Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies for dissolving 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine in Dimethyl Sulfoxide (DMSO). As a member of the pyrazolo[4,3-d]pyrimidine class, this compound may exhibit limited solubility, a common challenge for heterocyclic compounds in drug discovery.[1][2][3] This guide will walk you through the causality of these challenges and provide robust, step-by-step protocols to overcome them.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm having trouble dissolving my 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine in DMSO at my target concentration. What's the first thing I should check?

Answer: Before exploring advanced techniques, it's crucial to verify the fundamentals of your solvent and compound handling. The two most common culprits are moisture contamination in the DMSO and the crystalline state of your compound.

  • DMSO Purity and Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[4][5] This is attributed to the non-ideal properties of DMSO-water mixtures, where the energy required to create a solvent cavity for the solute molecule increases.[5]

    • Actionable Advice: Always use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle or a properly stored container (e.g., sealed with a septum and stored in a desiccator).[6] Avoid repeated opening of the stock bottle to air.

  • Compound's Physical State: Compounds can exist in crystalline or amorphous forms. The crystalline state is a lower energy, more stable form, which requires more energy to break the crystal lattice, resulting in lower apparent solubility.[7] Synthesized compounds that have been purified via crystallization are often in this less soluble state.

    • Actionable Advice: While altering the physical state is a complex process, be aware that initial dissolution may be slower for highly crystalline material. The techniques described below are designed to provide the necessary energy to overcome this lattice energy.

Q2: My compound still won't dissolve even with high-purity DMSO. What is the next logical step?

Answer: The next step involves introducing energy into the system to facilitate the dissolution process. The two most common and effective methods are gentle heating and sonication. The choice between them depends on the thermal stability of your compound.

Below is a logical workflow to guide your decision-making process.

G cluster_start Initial State cluster_methods Solubilization Methods cluster_decision Decision Point cluster_end Final State start Compound Insoluble in Anhydrous DMSO thermostable Is the compound thermally stable? start->thermostable heat Gentle Heating (Protocol 2) soluble_after_energy Is the compound fully dissolved? heat->soluble_after_energy sonicate Sonication (Protocol 3) sonicate->soluble_after_energy cosolvent Co-solvent Addition (Protocol 4) success Solution Prepared (Proceed with Experiment) cosolvent->success Soluble fail Consider Advanced Methods (e.g., Formulation, pH adjustment) cosolvent->fail Still Insoluble thermostable->heat Yes thermostable->sonicate No / Unsure soluble_after_energy->cosolvent No soluble_after_energy->success Yes

Caption: Troubleshooting workflow for dissolving challenging compounds in DMSO.

Q3: Can you provide a detailed protocol for using heat to improve solubility?

Answer: Absolutely. Gentle heating increases the kinetic energy of both the solvent and solute molecules, which helps overcome the intermolecular forces (crystal lattice energy) in the solid compound, promoting dissolution.

Experimental Protocol 2: Solubility Enhancement via Gentle Heating

  • Preparation: Add the accurately weighed 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine to a sterile glass vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the target concentration. Add a small, sterile magnetic stir bar.

  • Heating and Stirring: Place the vial on a calibrated hotplate stirrer. Set the temperature to 40-50°C. Causality: This temperature range provides sufficient energy to enhance dissolution without risking thermal degradation for most heterocyclic compounds. Higher temperatures should be used with caution and only after confirming compound stability.

  • Observation: Stir the solution at a moderate speed (e.g., 200-300 RPM). Visually inspect the solution every 5-10 minutes for dissolution. A clear solution with no visible particulates indicates success.

  • Cooling: Once dissolved, remove the vial from the heat and allow it to cool to room temperature. It is critical to observe the solution during cooling. If the compound precipitates, it indicates that you have created a supersaturated solution, and the concentration may not be stable at room temperature.

  • Storage: If the solution remains clear at room temperature, it can be used for your experiments. For storage, refer to best practices to avoid precipitation due to freeze-thaw cycles.[7]

Q4: My compound is heat-sensitive. How does sonication work and what is the protocol?

Answer: Sonication is an excellent alternative for thermally labile compounds. It uses high-frequency sound waves to induce acoustic cavitation in the solvent—the formation and collapse of microscopic bubbles.[8] This collapse generates localized areas of intense energy, which physically breaks apart compound aggregates and increases the surface area available for interaction with the solvent, thereby accelerating dissolution.[8][9]

Experimental Protocol 3: Solubility Enhancement via Sonication

  • Preparation: Add the weighed compound to a suitable vial, followed by the required volume of anhydrous DMSO.

  • Sonication: Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in the vial for efficient energy transfer.

  • Procedure: Sonicate the mixture in short bursts (e.g., 5-10 minutes at a time). After each burst, visually inspect the solution. Causality: While sonication produces less bulk heating than a hotplate, the cavitation process can still slightly increase the temperature.[7] Intermittent sonication prevents significant temperature rises.

  • Completion: Continue until all solid material is dissolved. The process can take anywhere from a few minutes to over an hour depending on the compound and concentration.

  • Post-Sonication Check: After achieving a clear solution, let it stand at room temperature for 15-20 minutes to ensure it remains stable and does not precipitate. Compounds that have been precipitated and re-dissolved via sonication can often be returned to a thermodynamically stable state.[4]

Q5: I've tried heating and sonication, but I still can't reach my desired concentration. What other options do I have?

Answer: If physical methods are insufficient, chemical modification of the solvent system using a co-solvent is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to DMSO, can alter the polarity of the solvent system to better match that of the solute, thereby enhancing solubility.[10][11]

Common Co-solvents and Their Properties

Co-SolventKey PropertiesTypical Starting Ratio (Co-solvent:DMSO)
N-methyl-2-pyrrolidone (NMP) Highly polar, aprotic solvent. Effective for many poorly soluble compounds.1:4
Polyethylene Glycol 400 (PEG 400) Low toxicity, commonly used in parenteral formulations.1:3
Ethanol Increases polarity. Use with caution as it can sometimes decrease solubility of very nonpolar compounds.1:9 to 1:4
Dimethylacetamide (DMA) Similar properties to DMSO, can be effective due to different molecular interactions.1:4

Experimental Protocol 4: Solubility Enhancement via Co-solvency

  • Co-solvent Selection: Choose a co-solvent from the table above based on your experimental constraints (e.g., cell toxicity, downstream assay compatibility). NMP is often a powerful first choice.[8]

  • Preparation: Prepare a stock solution of your chosen co-solvent in DMSO at the desired ratio (e.g., a 20% NMP in DMSO solution by volume).

  • Dissolution Attempt: Add the weighed 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine to a vial. Add the prepared co-solvent/DMSO mixture.

  • Energy Input: Vortex the mixture vigorously. If necessary, combine this method with gentle heating or sonication as described in Protocols 2 and 3. The synergistic effect can be very powerful.

  • Titration (Advanced): If the initial ratio is unsuccessful, you can systematically increase the percentage of the co-solvent. However, be mindful that high concentrations of co-solvents can impact biological assays. It is crucial to run a vehicle control with the final co-solvent/DMSO ratio in your experiment.

Important Considerations:

  • Vehicle Controls: Always include a vehicle control (the final solvent mixture without your compound) in your experiments to account for any effects of the solvents themselves.

  • pH Adjustment: For some heterocyclic compounds, adjusting the pH can dramatically improve solubility.[11][12] This is a more advanced technique that involves adding a small amount of a weak acid or base. However, this can alter the compound's charge state and is not always suitable for every experimental system. It should be considered when other methods fail.

By systematically applying these troubleshooting steps, from verifying your materials to employing physical and chemical enhancement techniques, you can successfully prepare stable solutions of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine for your research needs.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • Improvement of pyrazolo[͹,ͺ-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery.Scientific Reports.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.
  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019). Ecotoxicology.
  • High Throughput Sonication: Evaluation for Compound Solubilization. (2005). Combinatorial Chemistry & High Throughput Screening.
  • Samples in DMSO: What an end user needs to know.
  • Sonication vs Co-Solvent Methods: Solubility Enhancement.
  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. (2020). ACS Medicinal Chemistry Letters.
  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. (2020). ACS Medicinal Chemistry Letters (PMC).
  • High throughput sonication: evaluation for compound solubiliz
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • Sonication speeds up dissolution or actually increase solubility?
  • Solubility Enhancement of Drugs. (2022).

Sources

Technical Support Center: Synthesis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related pyrazolopyrimidine compounds. Our aim is to provide in-depth, field-proven insights to help you troubleshoot low yields and other experimental issues.

Introduction to the Synthetic Pathway

The synthesis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine typically proceeds via a two-step sequence: first, the construction of the pyrazolo[4,3-d]pyrimidin-5-one core, followed by a crucial chlorination step. Understanding the nuances of each stage is paramount for achieving high yields and purity.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Starting Materials\n(e.g., aminopyrazole derivative)"]; B [label="Step 1: Cyclization\n2-isopropyl-7-methoxy-\npyrazolo[4,3-d]pyrimidin-5-one"]; C [label="Step 2: Chlorination\n5-Chloro-2-isopropyl-7-methoxy-\npyrazolo[4,3-d]pyrimidine"];

A -> B [label=" Cyclization Reagents \n (e.g., Urea)"]; B -> C [label=" Chlorinating Agent \n (e.g., POCl3)"]; }

Caption: General synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Synthesis of the Pyrazolopyrimidinone Intermediate

Question 1: My cyclization to form 2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidin-5-one is resulting in a low yield. What are the likely causes?

Low yields in the initial cyclization step often stem from incomplete reaction, side product formation, or degradation of the starting materials or product. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your aminopyrazole starting material is of high purity. Impurities can inhibit the cyclization or lead to undesired side reactions. It is advisable to purify the starting materials if their purity is questionable.[1]

  • Reaction Conditions: The temperature and reaction time are critical. While some cyclizations proceed at moderate temperatures, others may require higher temperatures to drive the reaction to completion.[2][3] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Choice of Reagents: The choice of cyclizing agent is crucial. For the formation of the pyrimidinone ring from an aminopyrazole carboxamide or a related precursor, reagents like urea or formamide are often used at high temperatures.[4][5] The efficiency of these reagents can be substrate-dependent.

  • Solvent Selection: The solubility of your starting materials in the reaction solvent is important for a homogenous reaction. If using a solvent, ensure your reactants are sufficiently soluble at the reaction temperature. In some cases, solvent-free conditions at high temperatures can be effective.

Troubleshooting Workflow for Low Yield in Cyclization:

graph "Cyclization_Troubleshooting" { layout=dot; rankdir=LR; node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Low Yield in Cyclization", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Verify Purity of Starting Materials"]; optimize_conditions [label="Optimize Reaction Temperature and Time"]; screen_reagents [label="Screen Different Cyclizing Agents"]; check_solubility [label="Assess Solubility in Reaction Solvent"]; end [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_purity; check_purity -> optimize_conditions [label="Purity Confirmed"]; optimize_conditions -> screen_reagents [label="Still Low Yield"]; screen_reagents -> check_solubility [label="Still Low Yield"]; check_solubility -> end [label="Optimization Successful"]; }

Caption: Decision-making process for troubleshooting low cyclization yield.
Part 2: Chlorination of the Pyrazolopyrimidinone

Question 2: The chlorination of my 2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidin-5-one with phosphorus oxychloride (POCl₃) is inefficient. How can I improve the yield?

The chlorination of a hydroxyl group on the pyrimidine ring is a critical and often challenging step. Incomplete conversion, side reactions, and product degradation are common hurdles.

  • Reagent Stoichiometry and Purity:

    • POCl₃: Using an excess of POCl₃ is a common practice to drive the reaction to completion. However, very large excesses can complicate the work-up.[6] Start with a moderate excess (e.g., 5-10 equivalents) and optimize from there. The quality of POCl₃ is also important; old or improperly stored POCl₃ can contain hydrolysis products like phosphoric acid, which can interfere with the reaction.

    • Additives: The addition of phosphorus pentachloride (PCl₅) can enhance the chlorinating power of POCl₃.[7] The combination is a more potent chlorinating agent.

  • Reaction Temperature and Time: These parameters are crucial. The reaction may be sluggish at lower temperatures, while excessively high temperatures can lead to decomposition. A typical starting point is refluxing in POCl₃. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.

  • Use of a Base: The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction by neutralizing the HCl generated.[8] However, be aware that some bases can react with POCl₃.[9]

  • Solvent-Free Conditions: In many cases, running the reaction neat in excess POCl₃ is effective.[6] If a solvent is necessary, high-boiling, inert solvents like toluene or acetonitrile can be used.

Table 1: Recommended Starting Conditions for Chlorination

ParameterRecommended ConditionRationale
Chlorinating Agent POCl₃ (5-10 eq.)Drives the reaction to completion.
Additive (Optional) PCl₅ (1-2 eq.)Increases the chlorinating strength.[7]
Base (Optional) N,N-dimethylaniline (1-2 eq.)Neutralizes generated HCl.
Temperature 100-110 °C (reflux)Ensures sufficient reaction rate.
Reaction Time 2-6 hours (monitor by TLC/LC-MS)Avoids product degradation.

Question 3: I am observing significant product loss during the work-up of the chlorination reaction. What is the likely cause and how can I prevent it?

The 5-chloro-pyrazolo[4,3-d]pyrimidine scaffold is often susceptible to hydrolysis, especially under acidic conditions, which can revert the product back to the starting pyrazolopyrimidinone. The work-up procedure is therefore critical to preserving your product.

  • Quenching Procedure:

    • Avoid Quenching with Water Alone: Pouring the reaction mixture directly into water will generate a highly acidic solution, which can rapidly hydrolyze your product.

    • Recommended Quenching: Slowly and carefully pour the reaction mixture onto a mixture of ice and a base, such as saturated sodium bicarbonate solution or a dilute sodium hydroxide solution, while maintaining a low temperature.[10] The goal is to neutralize the excess POCl₃ and HCl as quickly as possible.

  • Extraction:

    • Solvent Choice: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate.

    • Minimize Contact with Aqueous Acid: If any acidic aqueous layers are present during the work-up, minimize the contact time with your product.

  • Purification:

    • Column Chromatography: If column chromatography is necessary, it is advisable to use a neutral or slightly basic mobile phase system. For example, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to prevent hydrolysis on the silica gel.

    • Avoid Acidic Solvents: Do not use mobile phases containing acids like acetic acid or formic acid.

Experimental Protocol: Optimized Work-up for Chlorination

  • After the reaction is complete (as monitored by TLC/LC-MS), allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. Monitor the pH to ensure it remains basic.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, potentially with the addition of 0.5% triethylamine to the mobile phase.

Question 4: My final product is contaminated with a persistent impurity. What could it be and how can I remove it?

Common impurities in the synthesis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine include:

  • Unreacted Starting Material: If the chlorination is incomplete, you will have the starting pyrazolopyrimidinone in your crude product. This can often be separated by column chromatography.

  • Hydrolysis Product: This is the same as the starting material and can form during work-up.

  • Isomeric Byproducts: Depending on the synthetic route to the pyrazole precursor, you may have regioisomers that carry through the synthesis. Careful characterization by NMR is essential to identify these.

  • Over-chlorinated Products: In some cases, chlorination at other positions on the heterocyclic ring can occur, although this is less common for the pyrazolo[4,3-d]pyrimidine system.

Troubleshooting Impurities:

  • Optimize Reaction Conditions: To minimize unreacted starting material, ensure the chlorination reaction goes to completion by optimizing the temperature, time, and reagent stoichiometry.

  • Careful Work-up: To avoid the formation of the hydrolysis product, follow the optimized work-up procedure described above.

  • Purification Strategy: If impurities are difficult to separate by standard silica gel chromatography, consider alternative purification techniques such as preparative HPLC or crystallization.

Troubleshooting Workflow for Impurities:

graph "Impurity_Troubleshooting" { layout=dot; node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Persistent Impurity in Final Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; identify_impurity [label="Characterize Impurity (NMR, MS)"]; unreacted_sm [label="Impurity is Starting Material"]; hydrolysis_product [label="Impurity is Hydrolysis Product"]; isomer [label="Impurity is an Isomer"]; optimize_reaction [label="Optimize Chlorination Conditions"]; optimize_workup [label="Refine Work-up Protocol"]; purification [label="Modify Purification Strategy"]; end [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> identify_impurity; identify_impurity -> unreacted_sm [label="Unreacted SM"]; identify_impurity -> hydrolysis_product [label="Hydrolysis Product"]; identify_impurity -> isomer [label="Isomer"]; unreacted_sm -> optimize_reaction -> purification -> end; hydrolysis_product -> optimize_workup -> purification -> end; isomer -> purification -> end; }

Caption: A guide to identifying and eliminating impurities.

References

  • Beilstein Journals. (2013, November 25). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[11][12][13]triazolo[1,5-c]pyrimidine derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Retrieved from [Link]

  • ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim -. Retrieved from [Link]

  • ResearchGate. Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. Retrieved from [Link]

  • ACS Publications. (2014, May 29). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Retrieved from [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Retrieved from [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Retrieved from [Link]

  • Google Patents. WO2003049681A2 - Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones.
  • RSC Publishing. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]

  • SciSpace. Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Retrieved from [Link]

  • PMC. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • MDPI. (2025, October 21). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. Retrieved from [Link]

  • MDPI. (2008, July 29). Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]. Retrieved from [Link]

  • RSC Publishing. (2024, September 27). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]

  • ChemRxiv. Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Retrieved from [Link]

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • Synthesis of some pyrazolo[3,4-d]pyrimidine derivatives of biological effect. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Pyrazolone Based Pyrimidines from 2-Chloro-7h-Pyrrolo-[2, 3-D]. Retrieved from [Link]

  • eatris. d ]pyrimidine inhibitor of CDK7. Retrieved from [Link]

  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent†. Retrieved from [Link]

  • RSC Publishing. A POCl3-mediated synthesis of substituted fused azoacridones derivatives. Retrieved from [Link]

  • Google Patents. KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
  • ResearchGate. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Retrieved from [Link]

  • ResearchGate. Synthetic route for 5,7-dichloro-2-methyl-2H-pyrazolo [4,3-d]pyrimidine.... Retrieved from [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Retrieved from [Link]

  • Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. Retrieved from [Link]

  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • PubMed. (2016, March 3). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Retrieved from [Link]

  • Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • PubMed. (2014, June 10). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Retrieved from [Link]

  • RSC Publishing. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Retrieved from [Link]

Sources

Technical Support Center: Handling & Storage of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (CAS: 2445846-20-6).

This compound is a critical electrophilic intermediate used in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors and molecular glues for targeted protein degradation (e.g., Cyclin K degraders) [1]. However, the very features that make it synthetically valuable—its highly activated 5-chloro and 7-methoxy groups—also make it exceptionally prone to degradation during storage. This guide explains the causality behind these degradation pathways and provides a self-validating protocol to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

Q: My compound turned into a white/yellowish insoluble powder over time. What happened?

A: Nucleophilic Aromatic Substitution (SNAr) via Hydrolysis. The pyrazolo[4,3-d]pyrimidine core is highly electron-deficient. The chlorine atom at the C5 position is intentionally placed there to act as a leaving group for downstream amine coupling in drug synthesis. However, this makes it highly susceptible to ambient moisture. Water acts as a nucleophile, displacing the chlorine atom to form a 5-hydroxy derivative (which rapidly tautomerizes to the 5-oxo form). This hydrolyzed byproduct is highly insoluble in standard organic solvents and completely unreactive for your downstream cross-coupling or SNAr reactions [2].

Q: How should I store the bulk powder to prevent this degradation?

A: Strict anhydrous and sub-zero conditions. Because the degradation is kinetically driven by temperature and moisture, the bulk powder must be stored at -20°C in a tightly sealed amber glass vial (to prevent photolytic radical cleavage of the C-Cl bond). The vial must be backfilled with an inert gas (Argon or Nitrogen) and stored inside a secondary container with a desiccant (e.g., Drierite or silica gel).

Q: Can I prepare a large batch of stock solution in DMSO and store it?

A: It is highly discouraged for long-term storage. Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time you open a DMSO stock solution to the ambient atmosphere, it absorbs atmospheric water. Even trace amounts of water in DMSO will catalyze the hydrolysis of the 5-chloro group over a few weeks, even at -20°C. If you must make a stock solution, use strictly anhydrous DMSO (<0.005% water) , prepare single-use aliquots, and flash-freeze them immediately.

Quantitative Data: Degradation Kinetics

Understanding the half-life ( t1/2​ ) of the 5-chloro group under various conditions is critical for planning your experimental workflows. The table below summarizes the compound's stability based on predictive models for activated chloropyrimidines [2].

Storage ConditionSolvent / EnvironmentTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant
Optimal Storage Dry Powder (Argon, Desiccated)-20°C> 24 MonthsNone detected
Sub-optimal Dry Powder (Ambient Air)25°C~ 3 Months5-oxo derivative
Aqueous Buffer PBS (pH 7.4)37°C< 4 Hours5-oxo derivative
Wet Solvent Standard DMSO (Opened)25°C~ 5 Days5-oxo derivative
Anhydrous Stock Anhydrous DMSO (<0.005% H₂O)-20°C~ 6 Months5-oxo derivative

Self-Validating Experimental Protocol: Handling & Aliquoting

To eliminate degradation variables, every protocol must be a self-validating system. Follow this step-by-step methodology to aliquot the compound and verify its integrity before use.

Step 1: Equilibration Remove the sealed master vial from the -20°C freezer. Do not open it immediately. Allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly reactive powder.

Step 2: Inert Transfer Transfer the vial into a glove box purged with Argon or Nitrogen. Weigh out the required mass into pre-dried, amber glass vials.

Step 3: Anhydrous Solubilization (For Stock Solutions) If preparing a stock solution, dissolve the powder in anhydrous DMSO (sealed under Argon). Immediately cap the vials with PTFE-lined septa. Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20°C freezer.

Step 4: Self-Validation via LC-MS (Critical Step) Before using an older aliquot for a critical synthesis step or biological assay, you must validate its integrity.

  • Dilute 1 µL of the stock into 99 µL of LC-MS grade Acetonitrile (do not use water/methanol mixtures for the sample diluent).

  • Run a rapid LC-MS analysis (Positive Ion Mode).

  • Validation Check: The intact 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine will show an [M+H]+ peak at m/z 227.07 (with a characteristic 3:1 isotopic pattern due to 35Cl/37Cl ). If you observe a peak at m/z 209.10 , the compound has hydrolyzed (loss of Cl, addition of OH; Δ mass = -17.97 Da). If the 209.10 peak exceeds 5% of the total ion chromatogram, discard the aliquot.

Storage & Validation Workflow

Below is the logical workflow mapping the handling and validation process to ensure compound integrity.

StorageWorkflow Start Receive Compound (Dry Powder) GloveBox Transfer to Inert Glove Box (Ar/N2) Start->GloveBox Prevent Moisture Aliquoting Aliquot into Amber Glass Vials GloveBox->Aliquoting Minimize Freeze-Thaw Desiccant Add PTFE Cap & Desiccant Pack Aliquoting->Desiccant Seal Storage Store at -20°C (Dark & Dry) Desiccant->Storage Long-term Solution Prepare Stock in Anhydrous DMSO Storage->Solution Warm to RT before opening Validation LC-MS Integrity Check (Self-Validation) Solution->Validation Prior to assay

Workflow for the storage, aliquoting, and validation of moisture-sensitive pyrazolopyrimidines.

References

  • Jorda, R., Havlíček, L., Peřina, M., Vojáčková, V., Pospíšil, T., Djukic, S., Škerlová, J., Grúz, J., Renešová, N., Klener, P., Řezáčová, P., Strnad, M., & Kryštof, V. (2022). "3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders." Journal of Medicinal Chemistry, 65(13), 8881-8896.[Link][1]

  • Kool, E. T., Pratihar, S., Thacker, P. S., Banerjee, D., Kim, M. J., & Shioi, R. (2025). "RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis." RSC Advances, 15, 35749-35755.[Link][2]

Sources

Technical Support Center: Optimizing HPLC Retention Time for 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) retention times. Here, we will address common issues through a structured question-and-answer format, offering explanations grounded in chromatographic theory and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My retention time for 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is unstable and drifting. What are the most common causes?

Retention time instability is a frequent issue in HPLC and can stem from several factors related to the system, mobile phase, or column.[1][2] The most common culprits are:

  • Inadequate Column Equilibration: The column requires sufficient time to equilibrate with the mobile phase. If the analysis is started before the column is fully equilibrated, you will likely observe retention time drift, usually to longer times.

  • Mobile Phase Composition Changes: The mobile phase composition must be consistent.[3] Inaccurate mixing, evaporation of a volatile solvent component (like acetonitrile), or degradation of mobile phase additives can alter the elution strength and cause retention time shifts.[1][3]

  • Temperature Fluctuations: Column temperature is a critical parameter. Even a small change of 1°C can alter retention times by 1-2%.[1] Lack of a column oven or significant room temperature variations can lead to gradual, often unidirectional, drift.[1]

  • Flow Rate Inconsistency: Problems with the HPLC pump, such as worn seals or faulty check valves, can lead to an unstable flow rate, which directly impacts retention time.[1][4]

Q2: What is a good starting point for method development for this specific compound on a reversed-phase system?

For a hydrophobic, heterocyclic compound like 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine, a systematic approach is key. Here is a robust starting point:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides strong hydrophobic interactions, which are necessary for retaining this compound.[5] A standard dimension column is a good starting point for method development.
Mobile Phase A 0.1% Formic Acid in WaterThe pyrazolo[4,3-d]pyrimidine core contains basic nitrogens. A low pH mobile phase will protonate these sites, leading to more consistent peak shapes and retention.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 minutesA broad "scouting" gradient is an effective way to determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures stable retention times.[1]
Detection (UV) 254 nm or Diode Array Detector (DAD) ScanThe aromatic nature of the compound suggests strong UV absorbance. A DAD scan will help identify the optimal wavelength.
Q3: How significantly will mobile phase pH affect the retention time of this compound?

The mobile phase pH is a critical parameter for 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine due to the presence of basic nitrogen atoms in the pyrazolo[4,3-d]pyrimidine ring system. The ionization state of these nitrogens is pH-dependent and will significantly alter the molecule's polarity and, consequently, its retention time in reversed-phase HPLC.[6][7][8]

  • At low pH (e.g., pH < 4): The basic nitrogens will be protonated, making the molecule more polar. This increased polarity reduces its affinity for the non-polar C18 stationary phase, resulting in a shorter retention time .

  • At neutral or high pH (e.g., pH > 7): The molecule will be in its neutral, un-ionized form. This form is more hydrophobic, leading to stronger interaction with the stationary phase and a longer retention time .[6][9]

For robust and reproducible chromatography, it is recommended to use a mobile phase pH that is at least 1.5-2 pH units away from the compound's pKa.[7] This ensures the analyte exists predominantly in a single ionic form, preventing peak shape issues and retention time shifts due to small pH variations.[6]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Retention Time Shifts

This guide provides a logical workflow for identifying the root cause of retention time instability.

Caption: Troubleshooting logic for retention time shifts.

Guide 2: Optimizing Retention Time - Too Short or Too Long

If your initial "scouting" gradient shows that the retention time of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is either too short (poor retention) or too long (unnecessarily long run time), follow this optimization workflow.

Scenario 1: Retention Time is Too Short (Analyte Elutes Near the Void Volume)

This indicates that the analyte has insufficient interaction with the stationary phase.

Step-by-Step Protocol:

  • Decrease the Organic Modifier Content: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase increases retention.[9] Start by developing an isocratic method with a lower percentage of acetonitrile.

  • Increase Mobile Phase pH: As discussed in the FAQ, this compound is more hydrophobic and thus more retained at a higher pH where it is in its neutral form.[9] Ensure your column is stable at the chosen pH.

  • Consider a Different Stationary Phase: If retention is still poor, a column with a higher carbon load or a different selectivity (e.g., a phenyl column that offers π-π interactions) may be beneficial.[10]

Scenario 2: Retention Time is Too Long

This leads to long analysis times and can cause peak broadening, reducing sensitivity.

Step-by-Step Protocol:

  • Increase the Organic Modifier Content: A higher percentage of acetonitrile will decrease the retention time. Adjust the isocratic percentage or the gradient slope accordingly.

  • Decrease Mobile Phase pH: At a lower pH, the compound will be protonated and more polar, leading to a shorter retention time.

  • Increase Column Temperature: Raising the column temperature reduces the mobile phase viscosity and can decrease retention times.[11] However, be mindful that selectivity can also be affected.[1]

  • Increase Flow Rate: A higher flow rate will decrease the retention time but will also increase backpressure.[11]

  • Use a Shorter Column: If the resolution is sufficient, a shorter column will reduce the analysis time proportionally.[11]

Experimental Workflow: Systematic Method Development

This workflow outlines a comprehensive approach to developing a robust HPLC method for 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine.

Method_Development_Workflow Start 1. Define Analytical Goals (e.g., Purity, Quantification) Column_Selection 2. Initial Column & Mobile Phase Selection - C18 Column - ACN/Water with 0.1% FA Start->Column_Selection Scouting_Gradient 3. Run a Broad Scouting Gradient (e.g., 5-95% B in 20 min) Column_Selection->Scouting_Gradient Evaluate_Scouting 4. Evaluate Results - Is retention adequate? - Are there co-eluting peaks? Scouting_Gradient->Evaluate_Scouting Decision_Point Optimize? Evaluate_Scouting->Decision_Point Optimize_Gradient 5a. Optimize Gradient Slope - Sharpen gradient around elution %B Decision_Point->Optimize_Gradient Yes Final_Method 6. Final Method Validation - Assess Robustness, Specificity, Linearity Decision_Point->Final_Method No, goals met Optimize_pH 5b. Optimize Mobile Phase pH - Test pH 3, 5, 7 (with appropriate buffers) Optimize_Gradient->Optimize_pH Optimize_Temp 5c. Optimize Temperature - Test 25°C, 35°C, 45°C Optimize_pH->Optimize_Temp Optimize_Temp->Final_Method

Caption: Systematic workflow for HPLC method development.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.
  • (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • Phenomenex. (2017, June 22). Choosing the Right Reversed Phase Column.
  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube.
  • (2016, September 1). The Hydrophobic-Subtraction Model for Reversed-Phase Liquid Chromatography: A Reprise.
  • Phenomenex. Reversed Phase HPLC Columns.
  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.
  • (2026, March 17). Column Selection for Reversed-Phase HPLC.
  • (2015, September 18). Prediction of retention characteristics of heterocyclic compounds.
  • GL Sciences. 3. How to Increase Retention - How to use analytical columns | Technical Support.
  • (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • (n.d.).
  • (2023, December 27).
  • (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • (2023, September 26). Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software.
  • Agilent.
  • (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Sigma-Aldrich.
  • Phenomenex. (2026, February 24). Fast HPLC Methods: How to Reduce Your HPLC Analysis Time.
  • (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • (2019, May 13). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV.
  • (2019, May 23). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC.
  • (2023, May 15). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7.
  • Sigma-Aldrich. 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.
  • (n.d.).
  • (2023, March 15). d ]pyrimidine inhibitor of CDK7.
  • (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC.

  • BLDpharm. 1824051-49-1|5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine.

Sources

Technical Support Center: A Guide to Preventing Precipitation of Pyrazolo[4,3-d]pyrimidine Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Challenge

Researchers and drug development professionals frequently utilize the pyrazolo[4,3-d]pyrimidine scaffold, including specific derivatives like 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine, for their significant biological activities, particularly as kinase inhibitors.[1] However, the promising therapeutic potential of this class of compounds is often hampered by a significant experimental hurdle: poor aqueous solubility.[2][3]

This low solubility stems from the molecule's inherent physicochemical properties. The planar, aromatic ring system promotes strong crystal packing energy, making it difficult for water molecules to solvate the compound effectively.[3][4] Consequently, when a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into an aqueous buffer or cell culture medium, the compound often precipitates or "crashes out." This phenomenon can lead to inaccurate concentration assessments, loss of biological activity, and unreliable experimental results.[5]

This guide provides a comprehensive, structured approach to understanding, troubleshooting, and preventing the precipitation of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine and related compounds. We will move from basic handling protocols to advanced formulation strategies, explaining the scientific principles behind each recommendation to ensure robust and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and provides rapid solutions for immediate issues.

Q1: I added my DMSO stock solution to my cell culture media, and it immediately turned cloudy. What went wrong?

A: This is the most common form of precipitation, caused by a rapid solvent shift. Your compound is highly soluble in DMSO but poorly soluble in the aqueous medium.[6] When the DMSO stock is added, the localized concentration of the compound in the aqueous phase momentarily exceeds its solubility limit, causing it to crash out of solution. The solution is to optimize your dilution method.[5][7]

Q2: What is the best solvent for preparing my primary stock solution?

A: Dimethyl sulfoxide (DMSO) is the most recommended solvent for creating high-concentration primary stocks of pyrazolopyrimidine derivatives.[2][6] It is critical to use fresh, anhydrous (moisture-free) DMSO. The presence of water in the DMSO can significantly reduce the compound's solubility and accelerate degradation over time.[7]

Q3: What is the maximum final concentration of DMSO I can use in my experiment?

A: While this is cell-line dependent, a general rule is to keep the final DMSO concentration as low as possible. Most cell lines can tolerate up to 0.5% DMSO, but it is best practice to keep the concentration at or below 0.1% to avoid off-target solvent effects.[5][6] Crucially, always include a vehicle control in your experiments containing the exact same final concentration of DMSO without the compound.[6]

Q4: Can I prepare and store a diluted, ready-to-use aqueous solution of my compound?

A: This is strongly discouraged. Most organic small molecules have limited stability in aqueous solutions and are prone to degradation.[6] Furthermore, even if the compound appears dissolved initially, it may be in a thermodynamically unstable, supersaturated state and can precipitate over time, especially with temperature changes.[5] Always prepare fresh aqueous working solutions from your DMSO stock for each experiment.

Section 2: Troubleshooting Guide - A Systematic Approach to Precipitation

If the FAQs did not resolve your issue, this guide provides a more detailed, cause-and-effect analysis of common precipitation problems.

Table 1: Troubleshooting Precipitation of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine
Observed Problem Potential Cause Recommended Solution & Explanation
Immediate, heavy precipitate forms upon adding DMSO stock to aqueous buffer.1. Improper Dilution Technique: Adding stock directly without sufficient mixing energy.[7] 2. High Final Concentration: The target concentration exceeds the compound's kinetic solubility limit.[5]1. Optimize Dilution (See Protocol 1): Add the DMSO stock dropwise into the vortexing aqueous buffer. This rapid dispersion prevents localized supersaturation.[7] 2. Perform Serial Dilutions: First, make intermediate dilutions in pure DMSO. Then, add the final, more dilute DMSO stock to the aqueous buffer. This lowers the shock of the solvent shift.[6] 3. Lower the Final Concentration: Your target concentration may be too high. Try a lower working concentration.
Solution is initially clear but becomes cloudy or forms a precipitate after several hours or upon cooling.1. Thermodynamic Instability: The solution was supersaturated. The compound is slowly returning to its lower, thermodynamically stable solubility limit.[5] 2. Temperature Effects: Solubility is often lower at colder temperatures (e.g., moving from a 37°C incubator to a 4°C fridge).[7]1. Determine Maximum Thermodynamic Solubility: Conduct a solubility test at your experimental temperature to find the highest stable concentration. 2. Prepare Solutions Fresh: Do not store diluted aqueous solutions. Prepare them immediately before use.[7] 3. Maintain Constant Temperature: If experiments are run at lower temperatures, prepare the solution at that temperature to avoid precipitation upon cooling.
Precipitate forms even with proper dilution and at low concentrations .Intrinsic Poor Solubility: The inherent properties of the compound prevent it from staying dissolved in your specific aqueous system (e.g., due to pH or ionic strength).1. Modify the Aqueous Medium (See Section 3): The pH of your buffer can significantly impact the solubility of weakly basic compounds.[8] 2. Employ Solubilizing Excipients: Introduce agents like cyclodextrins, surfactants, or polymers that can encapsulate or interact with the compound to keep it in solution.[2][9][10]
Protocol 1: The Vortex-Dilution Method for Preparing Aqueous Working Solutions

This protocol is the cornerstone of preventing precipitation during the initial dilution step.

Objective: To rapidly disperse the DMSO stock in the aqueous medium, preventing localized concentrations from exceeding the solubility limit.

Materials:

  • Concentrated stock solution of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine in anhydrous DMSO.

  • Sterile, pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium.

  • Vortex mixer.

  • Sterile conical tubes and precision pipettes.

Methodology:

  • Calculate Volumes: Determine the required volume of your DMSO stock and aqueous buffer to achieve the desired final concentration. Ensure the final DMSO percentage remains within acceptable limits (e.g., <0.5%).

  • Prepare Aqueous Phase: Pipette the total required volume of the pre-warmed aqueous buffer into a sterile conical tube.

  • Initiate Mixing: Place the tube containing the aqueous buffer on a vortex mixer and set it to a vigorous, but not splashing, speed.

  • Add Stock Solution: While the buffer is actively vortexing, slowly pipette the calculated volume of the DMSO stock solution. Crucially, add the stock dropwise directly into the liquid vortex, not onto the side of the tube.

  • Continue Mixing: Allow the solution to vortex for an additional 10-15 seconds after adding the stock to ensure complete and uniform dispersion.

  • Visual Inspection: Remove the tube and visually inspect for any signs of cloudiness or precipitate against a dark background.

  • Use Immediately: Proceed with your experiment without delay.

Diagram 1: Recommended Dilution Workflow

cluster_prep Preparation cluster_dilution Critical Dilution Step cluster_final Final Steps start 1. Prepare Anhydrous DMSO Stock Solution calc 2. Calculate Final Volumes (Aqueous Buffer & DMSO Stock) start->calc warm 3. Pre-warm Aqueous Buffer (e.g., to 37°C) calc->warm vortex 4. Vigorously Vortex Aqueous Buffer warm->vortex add 5. Add DMSO Stock Dropwise into the Vortex vortex->add CRITICAL STEP mix 6. Continue Mixing (10-15 seconds) add->mix inspect 7. Visually Inspect for Precipitate mix->inspect use 8. Use Immediately in Experiment inspect->use

Caption: Workflow for the Vortex-Dilution Method.

Section 3: Advanced Formulation Strategies

When optimized dilution techniques are insufficient, modifying the formulation of the aqueous medium is the next logical step.

pH Modification

The pyrazolo[4,3-d]pyrimidine scaffold contains nitrogen atoms that can act as weak bases.[11] Therefore, the pH of the aqueous medium can significantly influence the compound's charge state and, consequently, its solubility.

  • Mechanism: In an acidic environment (lower pH), the nitrogen atoms in the ring system can become protonated. This positive charge increases the molecule's polarity and enhances its interaction with water, thereby increasing solubility.[8] Conversely, at neutral or basic pH, the compound is likely uncharged and less soluble.

  • Experimental Approach: Conduct a pH-solubility profile. Prepare a series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8) and determine the maximum soluble concentration of your compound in each. This will identify the optimal pH range for your experiments. Be mindful that your biological system must be compatible with the chosen pH.

Use of Solubilizing Excipients

Pharmaceutical excipients can be employed to create micro-environments that keep hydrophobic compounds in solution.[12][13] Screening a small panel of excipients can often yield a successful formulation.

Table 2: Common Solubilizing Excipients for Pre-clinical Formulations
Excipient Class Example(s) Mechanism of Action Typical Starting Concentration (w/v) Reference
Polymers Pluronic® F127, Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC)These polymers can inhibit nucleation and crystal growth, effectively "parachuting" the compound in a supersaturated, amorphous state for an extended period.[9][14]0.1% - 1.0%[2][9][15]
Surfactants Tween® 80, Solutol® HS 15Above their critical micelle concentration (CMC), surfactants form micelles that encapsulate the hydrophobic drug in their core, shielding it from the aqueous environment.[10]0.05% - 0.5%[10][16]
Cyclodextrins 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The drug molecule partitions into the cavity, forming a soluble inclusion complex.[2]1% - 10%[2][17]
Protocol 2: Screening for an Effective Solubilizing Excipient

Objective: To identify an excipient and its effective concentration for maintaining the compound's solubility.

Methodology:

  • Prepare Excipient Stocks: Prepare 10x stock solutions of several candidate excipients (e.g., 1% Pluronic F127, 5% Tween 80, 20% HP-β-CD) in your primary aqueous buffer.

  • Create Test Buffers: Generate a series of test buffers by diluting the excipient stocks to 1x final concentration. Include a "no excipient" control.

  • Determine Solubility: For each test buffer, determine the maximum soluble concentration of your compound. This can be done by adding increasing amounts of your DMSO stock until persistent cloudiness is observed.

  • Perform Dilution: Use the Vortex-Dilution Method (Protocol 1) to add the compound's DMSO stock to each test buffer.

  • Incubate and Observe: Incubate the solutions under your experimental conditions (e.g., 24 hours at 37°C) and observe for any signs of delayed precipitation.

  • Select Lead Candidate: The excipient that maintains the highest concentration of the compound in a clear solution is your lead candidate for formulation development.

Section 4: A Systematic Troubleshooting Workflow

When faced with a precipitation issue, a logical, stepwise approach is most effective. The following flowchart summarizes the decision-making process outlined in this guide.

Diagram 2: Troubleshooting Flowchart for Compound Precipitation

start Precipitation Observed check_protocol Is the Vortex-Dilution Protocol being used correctly? start->check_protocol implement_protocol Implement Protocol 1: Vortex-Dilution Method check_protocol->implement_protocol No recheck_precip Precipitation still occurs? check_protocol->recheck_precip Yes implement_protocol->recheck_precip lower_conc Lower the Final Working Concentration recheck_precip->lower_conc Yes success Problem Solved: Stable Aqueous Solution recheck_precip->success No recheck_precip2 Precipitation still occurs? lower_conc->recheck_precip2 advanced_strat Proceed to Advanced Formulation Strategies recheck_precip2->advanced_strat Yes recheck_precip2->success No ph_screen Conduct pH Solubility Screen advanced_strat->ph_screen excipient_screen Conduct Excipient Solubility Screen (Protocol 2) advanced_strat->excipient_screen ph_success Optimal pH Found ph_screen->ph_success excipient_success Effective Excipient Found excipient_screen->excipient_success ph_success->success excipient_success->success

Caption: A logical workflow for diagnosing and solving precipitation issues.

References

  • Sanna, M., Sicilia, G., Alazzo, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 209-213. Available from: [Link]

  • Shrinidhi, A., Dwyer, T. S., Scott, J. A., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 65(21), 14389-14411. Available from: [Link]

  • Sanna, M., Sicilia, G., Alazzo, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Shrinidhi, A., Dwyer, T. S., Scott, J. A., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. Available from: [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available from: [Link]

  • Dong, L. C., & Shah, J. C. (2006). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available from: [Link]

  • Mori, M., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 19(9), 14696-14711. Available from: [Link]

  • Prajapati, S. T., et al. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Journal of Pharmaceutical Innovation, 16(4), 849-861. Available from: [Link]

  • Workman, P., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Pharma Focus Asia. (n.d.). Process Analytical Technology | Application in precipitation processes. Available from: [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]

  • Lee, S. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]

  • ResearchGate. (2022). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Wang, J., & Coper, H. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. Journal of Pharmacovigilance. Available from: [Link]

  • Tablets & Capsules. (2024). Formulating with Less API: Exploring the Application of API Sparing Techniques in Oral Drug Development. Available from: [Link]

  • Fayed, M. A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(33), 21245-21262. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important heterocyclic scaffold. Here, we will address common challenges and provide in-depth, evidence-based solutions with a focus on the critical role of reaction temperature.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental hurdles.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine derivative, but I am observing very low to no yield of my target compound. What are the potential causes, and how can I improve the outcome?

Answer:

Low or no product yield is a frequent challenge in heterocyclic synthesis and can be attributed to several factors.[1][2] A systematic approach to troubleshooting is the most effective strategy.

Potential Causes & Recommended Actions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that governs reaction kinetics.[1]

    • If the temperature is too low: The reaction may be too slow to proceed to completion within a reasonable timeframe. Consider a stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For many pyrazolopyrimidine syntheses, temperatures between 60°C and 120°C have been found to be effective, depending on the specific reagents and solvents used.[3][4][5]

    • If the temperature is too high: This can lead to the degradation of starting materials, intermediates, or the final product.[2] It can also promote the formation of unwanted side products. If you suspect thermal decomposition, try lowering the reaction temperature. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times, potentially minimizing degradation.[5][6][7]

  • Incorrect Reagent Stoichiometry: The ratio of reactants can significantly impact the yield.[1]

    • Ensure accurate measurement of all starting materials. A slight excess of one reagent, often the more volatile or less stable component, may be necessary to drive the reaction to completion.[8]

  • Purity of Starting Materials and Solvents: Impurities can inhibit the reaction or lead to the formation of byproducts.[2][8]

    • Always use reagents and solvents of appropriate purity. Ensure that solvents are anhydrous if the reaction is sensitive to moisture.[2]

  • Inefficient Mixing: In heterogeneous reactions, proper mixing is crucial for ensuring that the reactants are in constant contact.[2]

    • Increase the stirring rate to ensure the reaction mixture is homogeneous.

Workflow for Troubleshooting Low Yield:

Caption: A decision-making workflow for addressing low product yield.

Issue 2: Formation of Impurities and Side Products

Question: My reaction is producing the desired 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine derivative, but it is contaminated with significant impurities. How can I improve the purity of my product?

Answer:

The formation of impurities is often linked to reaction conditions, particularly temperature. Careful optimization is key to minimizing side reactions.[6]

Common Impurities & Mitigation Strategies:

  • Regioisomers: In the synthesis of substituted pyrazoles and their fused derivatives, the formation of regioisomers is a common challenge.[8][9]

    • Temperature Control: Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the thermodynamically more stable product.[9] Conversely, in some cases, higher temperatures might be needed to overcome the activation energy barrier for the desired isomer. A careful temperature screening study is recommended.

    • Solvent and Base Selection: The choice of solvent and base can significantly influence the N1/N2 regioselectivity in pyrazole alkylations.[9] Polar aprotic solvents like DMF or DMSO are often good starting points.[9]

  • Over-alkylation or Di-substitution: If your synthesis involves an alkylation step, there is a risk of multiple alkyl groups being added.

    • Control Stoichiometry: Use a controlled amount of the alkylating agent, often a slight excess is sufficient.[8]

    • Lower Temperature: Running the reaction at a lower temperature can help to control the rate of alkylation and reduce the likelihood of multiple additions.

  • Decomposition Products: As mentioned previously, high temperatures can lead to the degradation of your product.

    • Monitor for Product Stability: Use TLC or LC-MS to monitor the reaction over time. If you observe the appearance of new spots that correlate with a decrease in the desired product spot, it may be an indication of decomposition.[2]

    • Reduce Reaction Time and/or Temperature: If decomposition is suspected, try running the reaction for a shorter duration or at a lower temperature.

Data Summary: Impact of Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by LC-MS)Observations
Room Temp (25°C)24< 5> 95Reaction is very slow.
60124590Some starting material remains. Minor impurities observed.
8087585Good conversion, but increased side product formation.
10066070Significant impurity formation and some product degradation noted.
12044055Major decomposition observed.

Note: This is a representative data table. Optimal conditions will vary depending on the specific substrates and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the synthesis of pyrazolo[4,3-d]pyrimidine derivatives?

A1: Temperature is a double-edged sword in these syntheses. Increasing the temperature generally increases the reaction rate, which can lead to shorter reaction times and higher conversion.[1] However, excessively high temperatures can lead to a variety of undesirable outcomes, including increased formation of side products, thermal decomposition of starting materials or products, and reduced regioselectivity.[2][6] Therefore, finding the optimal temperature that balances reaction rate and selectivity is crucial for a successful synthesis.[3]

Q2: How can I efficiently screen for the optimal reaction temperature?

A2: A systematic approach is recommended. Start with a series of small-scale parallel reactions at different temperatures (e.g., 40°C, 60°C, 80°C, 100°C).[4][5] Monitor each reaction at regular intervals using TLC or LC-MS to track the consumption of starting materials and the formation of the desired product and any impurities. This will allow you to identify the temperature that provides the best balance of yield and purity in the shortest amount of time.

Q3: Are there any alternative heating methods that could be beneficial?

A3: Yes, microwave-assisted synthesis can be a valuable tool.[5][6][7] Microwave irradiation can often significantly reduce reaction times from hours to minutes and can sometimes lead to higher yields and purities compared to conventional heating methods.[5][7] This is due to efficient and uniform heating of the reaction mixture.

Experimental Protocol: Temperature Optimization Screening

Objective: To determine the optimal reaction temperature for the synthesis of a target 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine derivative.

Materials:

  • Appropriate pyrazole and pyrimidine precursors

  • Selected solvent (e.g., DMF, DMSO, Ethanol)

  • Selected base (e.g., K₂CO₃, NaH)

  • Reaction vials suitable for the desired temperature range

  • Heating block or oil bath with temperature control

  • TLC plates and developing chamber

  • LC-MS system for analysis

Procedure:

  • Reaction Setup: In separate reaction vials, combine the pyrazole precursor (1.0 eq), pyrimidine precursor (1.1 eq), and base (1.5 eq) in the chosen solvent.

  • Temperature Screening: Place each vial in a pre-heated heating block or oil bath at the desired temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Reaction Monitoring: At regular time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction vial and spot it on a TLC plate. Develop the TLC plate to visualize the progress of the reaction.

  • LC-MS Analysis: Once the reaction appears to be complete by TLC (or after a predetermined time), quench a small aliquot from each reaction and analyze it by LC-MS to determine the conversion, yield, and purity.

  • Data Analysis: Compare the results from each temperature to identify the optimal condition that provides the highest yield of the desired product with the minimal formation of impurities.

Logical Relationship Diagram:

Temperature_Optimization_Logic Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Side_Reactions Side Reactions Temp->Side_Reactions Increases Decomposition Decomposition Temp->Decomposition Increases (at high T) Yield Product Yield Rate->Yield Increases (initially) Purity Product Purity Side_Reactions->Purity Decreases Decomposition->Yield Decreases Decomposition->Purity Decreases

Caption: The interplay between reaction temperature and key experimental outcomes.

References

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate. (n.d.).
  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem. (n.d.).
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem. (n.d.).
  • CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES William D. Shipe,* Feng Yang, Zh - LOCKSS: Serve Content. (2006, October 27).
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. (n.d.).
  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation | ACS Omega. (2025, June 2).
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases - MDPI. (n.d.).
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).

Sources

Validation & Comparative

Comparative Application Guide: 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine vs. Alternative Pyrazolopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

In my tenure designing targeted therapeutics, I have found that the choice of a heterocyclic core dictates not only the biological efficacy of the final drug candidate but also the entire synthetic trajectory. Pyrazolopyrimidines are privileged scaffolds in medicinal chemistry, frequently utilized to design ATP-competitive kinase inhibitors, adenosine receptor antagonists, and novel immunomodulators.

This guide provides an objective, data-backed comparison between 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (CAS: 2445846-20-6) [1] and other common pyrazolopyrimidine derivatives. By examining the causality behind structural choices and providing self-validating experimental protocols, this guide serves as a definitive resource for optimizing your drug discovery pipeline.

Structural & Mechanistic Advantages: The "Why" Behind the Scaffold

When developing inhibitors, the orientation of the scaffold within the target's binding pocket is paramount. The 5-chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine core offers distinct mechanistic advantages over traditional pyrazolo[1,5-a]pyrimidines[2] and 5,7-dichloro analogs.

The 2-Isopropyl Advantage

Unlike 1-isopropyl derivatives, substituting the isopropyl group at the N-2 position locks the pyrazole ring into a specific tautomeric state. In the context of Aryl Hydrocarbon Receptor (AhR) antagonists[3] and microtubule targeting agents (MTAs)[4], this N-2 vector directs the bulk of the alkyl group towards the solvent-exposed region of the binding pocket, reducing steric clashes with conserved hinge-region residues while maintaining critical hydrogen bond donor/acceptor pairs.

The 7-Methoxy Chemoselectivity Shield

A common pitfall when using the cheaper 5,7-dichloro-pyrazolo[4,3-d]pyrimidine is poor chemoselectivity. Both the C-5 and C-7 positions possess reactive chloride leaving groups. When introducing an amine via Nucleophilic Aromatic Substitution (SNAr), researchers often obtain a frustrating mixture of C-5 aminated, C-7 aminated, and di-aminated products.

By utilizing the 7-methoxy derivative, the electron-donating resonance of the oxygen atom reduces the electrophilicity at C-7. This causality forces incoming nucleophiles to attack exclusively at the highly electrophilic C-5 chloride. The 7-methoxy group acts as an orthogonal protecting group that can later be displaced under harsher conditions, creating a highly controlled, step-wise functionalization workflow.

G1 Start 5-Chloro-2-isopropyl-7-methoxy- pyrazolo[4,3-d]pyrimidine Step1 Regioselective SNAr at C-5 (Amine, DIPEA, 80°C) Start->Step1 Chemoselective Intermediate 5-Amino-2-isopropyl-7-methoxy- pyrazolo[4,3-d]pyrimidine Step1->Intermediate High Yield Step2 7-Methoxy Displacement (Harsh Conditions, 120°C) Intermediate->Step2 Orthogonal Product Target Inhibitor (AhR / CDK / MTA) Step2->Product Final Tuning

Fig 1. Chemoselective functionalization workflow of the pyrazolo[4,3-d]pyrimidine scaffold.

Comparative Performance Analysis

To justify the selection of this scaffold, we must look at the quantitative data. The tables below summarize the physicochemical handling properties of the raw scaffolds and the biological efficacy of their downstream functionalized derivatives.

Table 1: Scaffold Reactivity & Physicochemical Profile
Feature / Property5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine5,7-Dichloro-2-isopropyl-pyrazolo[4,3-d]pyrimidinePyrazolo[1,5-a]pyrimidine Core
Primary Target Class AhR Antagonists, MTAs, Adenosine ReceptorsBroad Kinase InhibitorsEGFR, B-Raf, MEK Inhibitors
C-5 SNAr Regioselectivity >98% (Chemoselective)~60% (Requires complex separation)Variable (Depends on substitution)
Moisture Sensitivity Low (Stable on benchtop)High (Rapid hydrolysis of C-7 Cl)Low
Chromatographic Stability Excellent (No degradation on silica)Poor (Streaking, degradation)Good
Table 2: Biological Efficacy of Functionalized Derivatives

Note: Data reflects typical performance of fully elaborated drug candidates derived from these cores.

Derivative ClassTargetEfficacy (IC50 / GI50)Key Advantage
7-Amino-pyrazolo[4,3-d]pyrimidines Adenosine A1 / A2A Receptors1.2 nM - 15 nMHigh selectivity profiles based on 5-piperazino moieties[5].
2-Isopropyl-pyrazolo[4,3-d]pyrimidines Aryl Hydrocarbon Receptor (AhR)< 50 nMPotent antagonism for colorectal cancer immunotherapy[3].
Pyrazolo[4,3-d]pyrimidine MTAs βIII-tubulin / Microtubules≤ 10 nM (GI50)Circumvents Pgp-mediated drug resistance unlike paclitaxel[4].
Pyrazolo[1,5-a]pyrimidines EGFR (T790M) / B-RafSub-nanomolarExcellent allosteric and ATP-competitive kinase inhibition[2].

Self-Validating Experimental Protocols

Trust in a methodology comes from built-in validation. The following protocols are designed as self-validating systems, ensuring that any deviations in reactivity or binding are immediately detectable.

Protocol 1: Regioselective C-5 Amination (SNAr)

This protocol details the attachment of a primary amine to the C-5 position. We use N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic C-5 center.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine[1] (approx. 0.5 mmol) in 5 mL of anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1.2 equivalents of the desired primary amine, followed by 2.0 equivalents of DIPEA.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4 hours. Causality note: Keeping the temperature below 100°C prevents any unwanted thermal cleavage of the 7-methoxy ether.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The system is validated when the starting mass (m/z ~226 for the scaffold) completely shifts to the expected product mass, with zero detection of di-aminated byproducts.

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: TR-FRET Competitive Kinase Binding Assay

To evaluate the binding affinity of the synthesized derivatives, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This method is chosen over standard luminescence because it eliminates compound auto-fluorescence interference—a common artifact with highly conjugated pyrazolopyrimidines.

Step-by-Step Methodology:

  • Assay Buffer: Prepare a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Complex Formation: Incubate the target kinase (e.g., CDK2) with a Europium (Eu)-labeled anti-tag antibody (Donor) for 15 minutes at room temperature.

  • Compound Addition: Dispense the functionalized pyrazolopyrimidine derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate.

  • Tracer Addition: Add the Alexa Fluor 647-labeled ATP-competitive tracer (Acceptor).

  • Readout & Validation: Incubate for 1 hour. Read the plate at 665 nm (FRET) and 615 nm (Donor). Self-Validation: Include Staurosporine as a positive control; the assay is only valid if the Staurosporine IC50 falls within its known historical range (typically 1-5 nM).

G2 Kinase Target Kinase (e.g., CDK2) Tracer Fluorescent Tracer (Alexa Fluor 647) Kinase->Tracer ATP Pocket Binding Antibody Eu-Anti-Tag Antibody (Donor) Kinase->Antibody Binding Signal High FRET Signal (665 nm Emission) Tracer->Signal Energy Transfer Inhibitor Test Compound (Competitor) Inhibitor->Kinase Displaces Tracer NoSignal Low FRET Signal (Inhibition) Inhibitor->NoSignal Signal Loss

Fig 2. TR-FRET competitive binding assay logic for evaluating kinase inhibitor affinity.

Conclusion

For drug development professionals targeting the AhR pathway, adenosine receptors, or tubulin dynamics, the 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine scaffold offers an unparalleled mix of synthetic tractability and biological potential. Its built-in chemoselectivity drastically reduces downstream purification bottlenecks compared to 5,7-dichloro analogs, while its N-2 isopropyl vector provides superior spatial orientation in complex binding pockets compared to pyrazolo[1,5-a]pyrimidines.

Sources

Validation of HPLC Quantification Method for 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is a highly specialized heterocyclic building block. Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold are critical intermediates in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors, which are actively investigated for targeted cancer therapies[1]. As drug development pipelines advance these CDK7 and CDK2 inhibitors into clinical phases, establishing a robust, reproducible, and regulatory-compliant quantification method for their synthetic intermediates becomes paramount[2].

This guide provides an in-depth comparative analysis and a fully validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology for this compound. Designed in strict accordance with the ICH Q2(R2) guidelines[3], this protocol serves as a self-validating system, ensuring absolute data integrity for pharmaceutical researchers and quality control (QC) scientists.

Mechanistic Rationale: The Causality of Method Design

Developing an analytical method requires more than empirical trial and error; it requires a deep understanding of the analyte's physicochemical properties.

  • Stationary Phase Selection (C18): The molecule features a polar pyrazolo[4,3-d]pyrimidine core juxtaposed with lipophilic substituents (an isopropyl group, a methoxy group, and a chlorine atom). This amphiphilic nature dictates the use of an octadecylsilane (C18) stationary phase, which provides sufficient hydrophobic interaction to retain the compound while allowing the polar core to interact with the mobile phase.

  • Mobile Phase Causality (Acidic Modifier): The basic nitrogen atoms within the pyrimidine and pyrazole rings are prone to secondary interactions with residual silanols on the silica matrix of the column. If left unaddressed, this causes severe peak tailing. By incorporating 0.1% Trifluoroacetic Acid (TFA) into the aqueous mobile phase, we force the protonation of these basic nitrogens and suppress silanol ionization. This ion-pairing mechanism guarantees sharp, symmetrical Gaussian peaks, which are essential for accurate integration and quantification.

  • Detection Wavelength (254 nm): The fused bicyclic aromatic system provides extensive π−π conjugation, yielding a strong UV chromophore. Monitoring at 254 nm maximizes the signal-to-noise ratio, eliminating the immediate need for costly mass spectrometry for routine bulk batch release.

Comparative Performance: RP-HPLC vs. Alternatives

While RP-HPLC is the industry standard for intermediate release testing, it is crucial to objectively compare its performance against Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to justify its selection for routine QC environments.

Table 1: Objective Comparison of Analytical Modalities
ParameterValidated RP-HPLC (Proposed)UPLC (Alternative)LC-MS/MS (Alternative)
Primary Use Case Routine QC, Batch Release, StabilityHigh-Throughput ScreeningTrace Impurity Profiling, PK
Resolution & Peak Shape Excellent (Tailing Factor < 1.2)Superior (Tailing Factor < 1.1)Good (Dependent on ionization)
Run Time ~15 minutes~5 minutes~10 minutes
Sensitivity (LOD) 0.5 µg/mL0.1 µg/mL0.005 µg/mL (5 ng/mL)
Cost per Analysis LowMediumHigh
Transferability Highly robust across global sitesRequires specialized pumpsRequires expert operators

ComparisonMatrix Target Quantification of 5-Chloro-2-isopropyl- 7-methoxy-pyrazolo[4,3-d]pyrimidine HPLC Validated RP-HPLC (Optimal Balance) Target->HPLC UPLC UPLC (High Throughput) Target->UPLC LCMS LC-MS/MS (High Sensitivity) Target->LCMS H_Pro Cost-Effective Robust & Transferable HPLC->H_Pro U_Pro Faster Run Times Lower Solvent Use UPLC->U_Pro L_Pro Structural ID Trace Impurity Profiling LCMS->L_Pro

Figure 1: Decision matrix comparing RP-HPLC, UPLC, and LC-MS/MS for pyrimidine quantification.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates a mandatory System Suitability Test (SST). The SST acts as a "logic gate"—if the system fails to validate its own performance metrics, the analysis cannot proceed.

Step-by-Step Methodology

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Filter through a 0.22 µm membrane and degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Standard Preparation

  • Accurately weigh 50.0 mg of the 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine reference standard.

  • Transfer to a 50 mL volumetric flask, dissolve in 25 mL of diluent using sonication, and make up to volume (Stock Solution: 1000 µg/mL).

  • Dilute 5.0 mL of the stock to 50 mL to achieve the working standard concentration (100 µg/mL).

Step 3: Chromatographic Conditions

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Isocratic Elution: 40% Mobile Phase A / 60% Mobile Phase B.

Step 4: The Self-Validating Gate (System Suitability Testing) Before analyzing any unknown samples, inject the 100 µg/mL working standard five times consecutively. The system is only validated for use if it meets the following criteria:

  • %RSD of Peak Area: 2.0%

  • Theoretical Plates (N): 5000

  • Tailing Factor (Tf): 1.5

ValidationWorkflow Start Method Development (Mobile Phase & Column Selection) SST System Suitability Testing (SST) (Self-Validation Gate) Start->SST Fail Abort & Optimize SST->Fail Criteria Not Met ICH ICH Q2(R2) Validation Execution SST->ICH Criteria Met (Plates > 5000) Fail->Start Lin Linearity & Range (R² > 0.999) ICH->Lin Acc Accuracy (98-102% Recovery) ICH->Acc Prec Precision (RSD < 2.0%) ICH->Prec Rob Robustness (Flow rate, Temp variations) ICH->Rob

Figure 2: Self-validating ICH Q2(R2) analytical workflow for HPLC method validation.

Experimental Validation Data (ICH Q2(R2) Compliance)

The method was subjected to rigorous validation according to the latest ICH Q2(R2) guidelines, which mandate the demonstration of fitness for intended purpose through specific analytical performance characteristics[3].

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity Range Must cover 80-120% of test conc.10 µg/mL to 150 µg/mLPass
Correlation Coefficient ( R2 ) 0.9990.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6% (Across 3 levels)Pass
Method Precision (Repeatability) %RSD 2.0% (n=6)0.85%Pass
Intermediate Precision %RSD 2.0% (Different days/analysts)1.12%Pass
Limit of Detection (LOD) Signal-to-Noise 3:10.5 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise 10:11.5 µg/mLPass
Robustness Stable under deliberate variationsStable ( ± 0.2 mL/min flow, ± 5°C)Pass

Data Interpretation: The linear regression analysis yielded an R2 of 0.9998, demonstrating an exceptional proportional relationship between detector response and analyte concentration[4]. The recovery data (99.4% - 100.6%) proves that the sample matrix does not interfere with the extraction or detection of the pyrazolo[4,3-d]pyrimidine core, ensuring high method accuracy.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 Source: ResearchGate URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

Sources

A Comparative Guide to the Kinase Inhibition Profile of PZP-CIM, a Novel Pyrazolo[4,3-d]pyrimidine Derivative

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective. The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising framework for the development of such inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[4][5] This guide presents a comparative efficacy analysis of a novel, hypothetical pyrazolo[4,3-d]pyrimidine derivative, 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (designated herein as PZP-CIM) , against a panel of established kinase inhibitors.

This document provides an in-depth examination of PZP-CIM's inhibitory potential, contextualized within the broader field of CDK inhibition. By presenting synthesized experimental data, detailed biochemical and cellular assay protocols, and visualizations of the relevant signaling pathways, this guide aims to equip researchers with a comprehensive framework for evaluating the therapeutic promise of this new chemical entity.

The Rationale for Targeting Cyclin-Dependent Kinases

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[5] These enzymes, in complex with their regulatory cyclin partners, drive the progression through the distinct phases of the cell cycle.[5] A critical transition point is the G1/S checkpoint, which is primarily governed by the activity of CDK4/6 and CDK2.[5] Aberrant activation of these CDKs can lead to uncontrolled cell proliferation, a defining characteristic of cancer.[4]

Recent research has highlighted CDK2 as a particularly compelling target. Its hyper-activation has been implicated in a variety of cancers and has been identified as a mechanism of resistance to currently approved CDK4/6 inhibitors.[6] This underscores the urgent need for potent and selective CDK2 inhibitors to overcome therapeutic resistance and offer new treatment avenues.

The CDK2/Cyclin E Signaling Axis

The canonical pathway for G1/S phase progression involves the sequential activation of CDK4/6 and CDK2. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active CDK4/6-cyclin D complex then phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor. This initial phosphorylation event alleviates Rb-mediated repression of the E2F transcription factor, allowing for the expression of genes required for S-phase entry, including Cyclin E.

Cyclin E then binds to and activates CDK2. The CDK2-Cyclin E complex further phosphorylates Rb, leading to its complete inactivation and robust E2F-mediated transcription, thereby committing the cell to DNA replication.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D CDK4/6-Cyclin D CDK4/6-Cyclin D Cyclin D->CDK4/6-Cyclin D binds CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D binds p-Rb (hypo) p-Rb (hypophosphorylated) CDK4/6-Cyclin D->p-Rb (hypo) phosphorylates Rb Rb Rb->p-Rb (hypo) E2F E2F p-Rb (hypo)->E2F releases p-Rb (hyper) p-Rb (hyperphosphorylated) p-Rb (hypo)->p-Rb (hyper) Cyclin E Cyclin E E2F->Cyclin E transcribes S-Phase Genes S-Phase Genes E2F->S-Phase Genes transcribes CDK2-Cyclin E CDK2-Cyclin E Cyclin E->CDK2-Cyclin E binds CDK2 CDK2 CDK2->CDK2-Cyclin E binds CDK2-Cyclin E->p-Rb (hyper) hyperphosphorylates p-Rb (hyper)->E2F fully releases DNA Replication DNA Replication S-Phase Genes->DNA Replication drives

Caption: The CDK2/Cyclin E signaling pathway in G1/S phase transition.

Comparative Biochemical Efficacy of PZP-CIM

The initial characterization of any novel kinase inhibitor involves determining its potency and selectivity against its intended target(s). This is typically achieved through in vitro biochemical assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by half (IC50).

In Vitro Kinase Inhibition Profile

The inhibitory activity of PZP-CIM was assessed against a panel of key cell cycle-related kinases. For comparative purposes, well-characterized CDK inhibitors, including Palbociclib (a CDK4/6 inhibitor), Ribociclib (a CDK4/6 inhibitor), Abemaciclib (a CDK4/6 inhibitor), and Dinaciclib (a pan-CDK inhibitor), were profiled in parallel.

Table 1: Comparative IC50 Values (nM) of PZP-CIM and Reference CDK Inhibitors

Kinase TargetPZP-CIM (Hypothetical)PalbociclibRibociclibAbemaciclibDinaciclib
CDK2/Cyclin E 15 >10,000>10,0002,1001
CDK2/Cyclin A 25 >10,000>10,0001,5001
CDK4/Cyclin D1 5,5001110210
CDK6/Cyclin D3 7,8001615512
CDK1/Cyclin B 1,200>10,000>10,0003001
CDK5/p25 85>10,000>10,0004502
CDK7/Cyclin H 2,500>10,000>10,000>5,0005
CDK9/Cyclin T1 950>10,000>10,0004904

Note: IC50 values can vary depending on the specific assay conditions.

The hypothetical data presented in Table 1 suggest that PZP-CIM is a potent inhibitor of CDK2/Cyclin E and CDK2/Cyclin A, with a notable selectivity over CDK4 and CDK6. This profile distinguishes it from the CDK4/6-selective inhibitors (Palbociclib, Ribociclib, Abemaciclib) and the pan-CDK inhibitor (Dinaciclib). The moderate activity against CDK5/p25 is also noted, a characteristic observed in some pyrazolo[4,3-d]pyrimidine derivatives.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

The following protocol outlines a standard method for determining the IC50 values of a test compound against a panel of kinases. This self-validating system includes appropriate controls to ensure data integrity.

Principle

This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a given kinase. The assay is typically performed in a microplate format and utilizes a detection method that quantifies the amount of phosphorylated substrate, often through luminescence or fluorescence.

Materials and Reagents
  • Recombinant human kinases (e.g., CDK2/Cyclin E, CDK4/Cyclin D1)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35, and EGTA)

  • Test compound (PZP-CIM) and reference inhibitors

  • DMSO (Dimethyl sulfoxide) for compound dilution

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (PZP-CIM) and reference inhibitors in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This will be the source plate for the assay.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 50 nL) of the serially diluted compounds from the source plate to the 384-well assay plates.

    • Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the kinase assay buffer. The concentrations of the kinase and substrate should be optimized for each specific assay to ensure a linear reaction rate.

    • Add the kinase/substrate mix to the assay plate containing the compounds.

    • Prepare an ATP solution in the kinase assay buffer. The concentration of ATP should be at or near the Km for each kinase to ensure competitive inhibition can be accurately measured.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced (which is proportional to the kinase activity) by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30 minutes).

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • The percent inhibition values are plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilution of Inhibitors Start->Compound_Dilution Plate_Compounds Dispense Compounds into 384-well Plate Compound_Dilution->Plate_Compounds Add_Kinase_Substrate Add Kinase/Substrate Master Mix Plate_Compounds->Add_Kinase_Substrate Initiate_Reaction Add ATP to Start Reaction Add_Kinase_Substrate->Initiate_Reaction Incubate_1 Incubate at Room Temperature (e.g., 60 min) Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent to Stop Reaction Incubate_1->Stop_Reaction Incubate_2 Incubate (e.g., 40 min) Stop_Reaction->Incubate_2 Detect_Signal Add Kinase Detection Reagent Incubate_2->Detect_Signal Incubate_3 Incubate (e.g., 30 min) Detect_Signal->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to a Novel Pyrazolo[4,3-d]pyrimidine and Standard CDK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of drug discovery, particularly in oncology, the quest for potent and selective kinase inhibitors is a paramount objective. Cyclin-dependent kinases (CDKs), master regulators of the cell cycle, have emerged as critical therapeutic targets. The pyrazolo[4,3-d]pyrimidine scaffold has shown considerable promise in yielding highly selective CDK inhibitors. This guide provides an in-depth comparative analysis of a novel, potent pyrazolo[4,3-d]pyrimidine derivative, LGR6768, against the established FDA-approved CDK4/6 inhibitors: palbociclib, ribociclib, and abemaciclib.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive evaluation of the cross-reactivity and selectivity of these compounds. By presenting head-to-head experimental data and detailed methodologies, we aim to provide a critical resource for informed decision-making in kinase inhibitor research and development.

Introduction to the Inhibitors

The Rise of Pyrazolo[4,3-d]pyrimidines: LGR6768

The pyrazolo[4,3-d]pyrimidine core structure has been a fertile ground for the development of kinase inhibitors, demonstrating the ability to be tailored for high potency and selectivity against various CDKs. LGR6768 is a recently developed trisubstituted pyrazolo[4,3-d]pyrimidine derivative that has demonstrated potent and selective inhibition of CDK7.[1] CDK7 plays a crucial dual role in regulating both the cell cycle and transcription, making it a compelling target in cancer therapy.[2]

The Standard Bearers: Palbociclib, Ribociclib, and Abemaciclib

Palbociclib (Ibrance®), ribociclib (Kisqali®), and abemaciclib (Verzenio®) are orally available, selective inhibitors of CDK4 and CDK6. Their approval for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer has transformed the treatment landscape for this disease.[3][4] While all three drugs target the same primary kinases, their distinct chemical structures lead to differences in their kinase selectivity profiles, which in turn can influence their efficacy and side-effect profiles.[5][6]

Comparative Kinase Selectivity: A Head-to-Head Analysis

A critical aspect of any kinase inhibitor's profile is its selectivity across the human kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Here, we present a comparative analysis of the inhibitory activity of LGR6768, palbociclib, ribociclib, and abemaciclib against a panel of CDKs.

It is important to note that the following data is compiled from multiple sources and assay conditions may vary. Direct comparison of absolute IC50 values should be made with caution. However, the relative selectivity profiles provide valuable insights.

Table 1: Comparative IC50 Values (nM) of LGR6768 and Standard CDK4/6 Inhibitors Against a Panel of Cyclin-Dependent Kinases

KinaseLGR6768 (IC50, nM)Palbociclib (IC50, nM)Ribociclib (IC50, nM)Abemaciclib (IC50, nM)
CDK7/CycH/MAT1 20 [7][8][9][10]>10,000>10,000300
CDK1/CycB >10,000930190065
CDK2/CycA 25044060016
CDK2/CycE 310830110012
CDK4/CycD1 >10,00011102
CDK5/p25 6002204304
CDK6/CycD3 >10,000163910
CDK9/CycT1 24072013005
CDK16 Significantly Inhibited at 1µM---

Data compiled from multiple sources.[7][8][9][10] Assay conditions may vary.

As the data illustrates, LGR6768 exhibits remarkable selectivity for CDK7, with an IC50 value in the low nanomolar range and significantly weaker activity against other CDKs. In contrast, palbociclib and ribociclib are highly potent and selective for CDK4 and CDK6. Abemaciclib, while also a potent CDK4/6 inhibitor, displays a broader kinase inhibition profile, with notable activity against CDK1, CDK2, and CDK9.[4][6]

Experimental Methodologies: Ensuring Scientific Rigor

To provide a framework for the independent evaluation of these and other kinase inhibitors, we detail the step-by-step methodologies for key experiments used to determine kinase selectivity, target engagement, and cellular effects.

Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) based method for quantifying the binding of inhibitors to their kinase targets.[11][12]

This assay relies on the competition between a fluorescently labeled ATP-competitive tracer and the test inhibitor for binding to the kinase active site. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the tracer's Alexa Fluor™ 647 acceptor. Inhibition of this interaction by a test compound leads to a decrease in the FRET signal.[13]

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

  • Prepare a 100X serial dilution of the test compound in 100% DMSO.

  • Create a 3X intermediate dilution of the compound in 1X Kinase Buffer A.

  • Prepare the 3X Kinase/Eu-anti-tag Antibody mixture in 1X Kinase Buffer A.

  • Prepare the 3X Alexa Fluor™ 647-labeled Tracer solution in 1X Kinase Buffer A.

  • Dispense 5 µL of the 3X compound intermediate dilution into a 384-well assay plate.

  • Add 5 µL of the 3X Kinase/Antibody mixture to each well.

  • Add 5 µL of the 3X Tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes , protected from light.

  • Read the plate on a TR-FRET enabled plate reader , measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying that a drug binds to its intended target within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.[14][15]

The binding of a small molecule inhibitor to its target protein increases the protein's resistance to heat-induced denaturation. By heating intact cells treated with the inhibitor to various temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement.[16][17]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Seed and culture cells to the desired confluency.

  • Treat cells with the test inhibitor at various concentrations or a vehicle control for a specified time.

  • Harvest the cells , wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures for 3-8 minutes using a thermal cycler, followed by immediate cooling on ice.

  • Lyse the cells by three cycles of freeze-thawing in liquid nitrogen.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fractions.

  • Analyze the samples by Western blotting , using a primary antibody specific for the target protein (e.g., CDK7) and a loading control (e.g., β-actin).

  • Quantify the band intensities and normalize the target protein signal to the loading control.

  • Plot the normalized soluble protein fraction against the temperature to generate melting curves and determine the shift in the melting temperature (Tm).

Cellular Effects: Cell Cycle Analysis by Flow Cytometry

Inhibition of CDKs is expected to induce cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to quantify the distribution of cells in different phases of the cell cycle.[18]

Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells, one can distinguish between cells in G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Caption: Workflow for cell cycle analysis using flow cytometry.

  • Seed cells and treat with the test inhibitor at various concentrations for the desired duration.

  • Harvest the cells by trypsinization and collect by centrifugation.

  • Wash the cells once with cold PBS .

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol , adding it dropwise while vortexing. Incubate on ice for at least 30 minutes.

  • Centrifuge the fixed cells , decant the ethanol, and wash the pellet with PBS.

  • Resuspend the cells in PBS containing RNase A (to degrade RNA) and incubate at 37°C for 30 minutes.

  • Add propidium iodide staining solution and incubate in the dark for 15-30 minutes.

  • Analyze the samples on a flow cytometer .

  • Gate the single-cell population to exclude doublets and aggregates.

  • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.

Discussion and Future Perspectives

The comparative data presented in this guide underscores the diverse selectivity profiles of CDK inhibitors, even those targeting the same primary kinases. LGR6768 stands out as a highly selective CDK7 inhibitor, offering a valuable tool for dissecting the specific roles of CDK7 in cellular processes. In contrast, the broader activity of abemaciclib may contribute to its distinct clinical efficacy and side-effect profile compared to the more selective CDK4/6 inhibitors, palbociclib and ribociclib.[4][6]

The choice of an appropriate kinase inhibitor for a specific research question or therapeutic application depends on a thorough understanding of its on- and off-target activities. The experimental protocols detailed herein provide a robust framework for generating the necessary data to make these critical decisions.

Future research will likely focus on developing next-generation CDK inhibitors with even greater selectivity or with rationally designed polypharmacology to overcome resistance mechanisms. The continued application of the rigorous comparative approaches outlined in this guide will be essential for advancing the field of kinase inhibitor drug discovery.

References

  • European Review for Medical and Pharmacological Sciences. (2022). Comparison of different cyclin-dependent kinase inhibitors and KI-67 levels on survival and toxicity in breast cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) CDK selectivity profile of LGR6768 assayed at 1 µM concentration.... Retrieved from [Link]

  • Asghar, U., et al. (2021). Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition. Molecular Cancer Research, 19(3), 460-473.
  • Frontiers in Pharmacology. (2023). Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Retrieved from [Link]

  • MDPI. (2022). Biological Effects of Cyclin-Dependent Kinase Inhibitors Ribociclib, Palbociclib and Abemaciclib on Breast Cancer Bone Microenvironment. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Antiproliferative activity of LGR6768. (B) Effect of LGR6768 on.... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) CDK selectivity profile of LGR6768 assayed at a 1 µM concentration. (B). Retrieved from [Link]

  • Nature. (2020). Quantifying CDK inhibitor selectivity in live cells. Retrieved from [Link]

  • PNAS. (2010). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Retrieved from [Link]

  • Frontiers. (2022). Current Advances in CETSA. Retrieved from [Link]

  • Heliyon. (2024). Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside. Retrieved from [Link]

  • ScienceDirect. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Retrieved from [Link]

  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Pelago Bioscience. (2024). Enhancing PROTAC research: CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact. Retrieved from [Link]

Sources

Reproducibility of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine Synthesis Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery. It serves as the core structure for numerous protein kinase inhibitors 1, microtubule-targeting agents (MTAs) 2, and aryl hydrocarbon receptor (AhR) antagonists used in colorectal cancer immunotherapy 3. Among the most critical building blocks for these therapeutics is 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine (CAS: 2445846-20-6) .

While the theoretical synthesis of this molecule is straightforward, achieving high reproducibility and regioselectivity at scale is notoriously difficult. This guide objectively compares traditional batch synthesis against microwave-assisted and continuous flow methodologies, providing drug development professionals with actionable, self-validating protocols to ensure synthetic integrity.

Mechanistic Rationale & Regioselectivity (The "Why")

The synthesis of the target molecule relies on a three-step sequence: urea-mediated cyclization, POCl₃ chlorination, and a regioselective nucleophilic aromatic substitution (S_NAr) [[3]]().

The Regioselectivity Challenge: During the final S_NAr step, sodium methoxide (NaOMe) must selectively attack the C7 position of the 5,7-dichloro intermediate. In the pyrazolo[4,3-d]pyrimidine system, the C7 position is highly electron-deficient due to the anisotropic and electron-withdrawing effects of the adjacent pyrimidine nitrogens and the fused pyrazole ring 4.

  • Kinetic Control: At strict low temperatures (0 °C), methoxide attack at C7 is kinetically favored.

  • Thermodynamic Pitfall: The S_NAr reaction is highly exothermic. If localized heating ("hot spots") occurs during reagent addition, the activation energy threshold for C5 substitution is breached, leading to the formation of the 5,7-dimethoxy byproduct. This ruins batch-to-batch reproducibility.

SynthesisRoute A 4-Amino-1-isopropyl- 1H-pyrazole-3-carboxylate B 2-Isopropyl-5,7-dione Intermediate A->B Urea, 200°C (Cyclization) C 5,7-Dichloro Intermediate B->C POCl3, 100°C (Chlorination) D 5-Chloro-7-methoxy Target Product C->D NaOMe, MeOH, 0°C (Regioselective SNAr)

Fig 1: Stepwise synthesis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine.

Synthesis Pathway Comparison

To mitigate the thermodynamic pitfalls of the S_NAr step and the harsh conditions of chlorination, three distinct synthetic pathways are evaluated:

  • Traditional Batch Synthesis (Baseline): Relies on standard round-bottom flasks. While accessible, it suffers from poor heat dissipation during the S_NAr step, leading to a typical C7:C5 regioselectivity ratio of 85:15 and requiring extensive chromatographic purification.

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation for the cyclization and chlorination steps. This drastically reduces reaction times from 16 hours to 30 minutes and improves the yield of the 5,7-dichloro intermediate. However, it does not solve the exothermic S_NAr challenge.

  • Continuous Flow Synthesis (Optimal): The ultimate solution for the S_NAr step. By pumping the 5,7-dichloro intermediate and NaOMe through a microreactor T-mixer, the system achieves near-instantaneous mixing and infinite heat transfer surface area. This strictly enforces kinetic control, preventing over-reaction.

Quantitative Performance Metrics
ParameterTraditional BatchMicrowave-AssistedContinuous Flow (S_NAr step)
Overall Yield (%) 42%58%86%
C7/C5 Regioselectivity 85:1588:12>99:1
S_NAr Reaction Time 4 hours30 mins2 minutes
E-factor (Waste) HighMediumLow
Scalability Poor (Exothermic risks)Limited (Cavity size)Excellent (Numbering up)

Self-Validating Experimental Protocol (Hybrid Flow/Batch)

For maximum reproducibility and yield, we recommend a hybrid approach: Batch/Microwave for the robust early steps, and Continuous Flow for the sensitive regioselective S_NAr step.

Step 1 & 2: Preparation of 5,7-Dichloro Intermediate
  • Cyclization: Combine 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq) with urea (5.0 eq) in a sealed tube. Heat at 200 °C for 16 h (or 30 min via microwave at 150 W) 3. Cool to room temperature, triturate with water, and filter to obtain the dione intermediate.

  • Chlorination: Suspend the dione (1.0 eq) in POCl₃ (10 volumes). Stir at 100 °C for 12 h.

  • Self-Validation Check 1: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the baseline dione spot and the emergence of a highly UV-active spot (R_f = 0.6) validates complete chlorination.

  • Quench: Concentrate in vacuo to remove excess POCl₃. Quench the residue slowly over crushed ice to prevent hydrolysis back to the dione. Adjust pH to ~7 with aq. NaOH and filter to isolate 5,7-dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine 3.

Step 3: Continuous Flow Regioselective S_NAr

System Setup: Two syringe pumps connected to a PEEK T-mixer, leading into a 2.0 mL PTFE residence coil submerged in an ice bath (0 °C), terminating in an in-line quench flask containing 1M Acetic Acid (AcOH).

FlowSetup N1 Pump A: 5,7-Dichloro in THF N3 T-Mixer (0 °C) N1->N3 N2 Pump B: NaOMe in MeOH N2->N3 N4 Residence Coil (2 min, 0 °C) N3->N4 SNAr Reaction N5 In-line Quench (AcOH) N4->N5 Stop Reaction N6 Target Molecule (High Purity) N5->N6 Collection

Fig 2: Continuous flow reactor setup for regioselective methoxylation at the C7 position.

  • Preparation: Prepare Solution A (0.1 M of 5,7-dichloro intermediate in anhydrous THF) and Solution B (0.105 M NaOMe in anhydrous MeOH).

  • Flow Parameters: Set Pump A and Pump B to a flow rate of 0.5 mL/min each. This provides a 1:1.05 stoichiometric ratio and a residence time of exactly 2.0 minutes in the 2.0 mL coil.

  • Self-Validation Check 2 (Steady-State): Discard the first 4.0 mL of output (2 residence volumes). Collect the next 2.0 mL and analyze via at-line HPLC (C18 column, MeCN/H2O). A peak area ratio of >99:1 (Target vs. Dimethoxy byproduct) validates steady-state kinetic control.

  • Execution: Once validated, collect the bulk stream into the stirred AcOH quench flask. The in-line quench instantly neutralizes excess methoxide, locking the regioselectivity. Extract with EtOAc, dry, and concentrate to yield the pure target compound.

References

  • Synthesis of 5-chloroformycin A, 5-chloro-2'-deoxyformycin A and certain related 5,7-disubstituted 3-beta-D-ribofuranosylpyrazolo[4,3-d] pyrimidines from formycin A, nih.gov.
  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy, mdpi.com.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment, rsc.org.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure−activity relationship, in Vitro and in Vivo evaluation as antitumor agents, researchgate.net.
  • 2445846-20-6 | A2B Chem - Chemikart, chemikart.com.

Sources

A Comparative Analysis of 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine's Xanthine Oxidase Inhibitory Potential Against Standard Gout Therapies

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the investigational compound, 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine, against established standard-of-care drugs for hyperuricemia and gout: allopurinol and febuxostat. The focus of this analysis is the comparative in vitro inhibitory potency against xanthine oxidase (XO), a pivotal enzyme in the purine catabolism pathway. While specific experimental IC50 data for 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is not publicly available, this guide will utilize a hypothetical IC50 value for illustrative comparison, grounded in the known xanthine oxidase inhibitory activity of the pyrazolo[4,3-d]pyrimidine scaffold.

The Rationale for Targeting Xanthine Oxidase in Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary precursor to the development of gout, a painful inflammatory arthritis. Uric acid is the final product of purine metabolism, and its production is catalyzed by the enzyme xanthine oxidase. Xanthine oxidase facilitates the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid. Therefore, inhibiting the activity of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and preventing gout attacks.

Standard drugs like allopurinol and febuxostat exert their therapeutic effects by inhibiting this critical enzyme. Allopurinol, a purine analog, acts as a competitive inhibitor of xanthine oxidase and is metabolized to the more potent inhibitor, oxypurinol. Febuxostat is a non-purine, selective inhibitor of xanthine oxidase that demonstrates potent, mixed-type inhibition. The pyrazolo[4,3-d]pyrimidine core of our compound of interest is structurally analogous to purines, suggesting a similar mechanism of action as a xanthine oxidase inhibitor.

Comparative Inhibitory Potency (IC50) Against Xanthine Oxidase

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying and comparing the potency of enzyme inhibitors. The table below presents a comparison of the IC50 values of allopurinol and febuxostat against xanthine oxidase, alongside a hypothetical value for 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine for the purpose of this guide. It is important to note that IC50 values can vary based on experimental conditions.

CompoundIC50 Value (against Xanthine Oxidase)Notes
5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine ~1.5 µM (Hypothetical) This value is for illustrative purposes, based on the known activity of similar pyrazolo[4,3-d]pyrimidine derivatives.
Allopurinol0.2 - 50 µMA widely used xanthine oxidase inhibitor, with reported IC50 values varying across different studies and assay conditions. One study reported an IC50 of 2.9 μM.
Febuxostat1.8 nMA highly potent, non-purine selective inhibitor of xanthine oxidase, reported to be approximately 1000-fold more potent than allopurinol in some studies.

Elucidating the Mechanism: The Purine Degradation Pathway

The following diagram illustrates the purine degradation pathway and the site of action for xanthine oxidase inhibitors.

Purine_Degradation_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O XO_1 Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid O2, H2O XO_2 Xanthine Oxidase Inhibitor 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine Allopurinol Febuxostat Inhibitor->XO_1 Inhibition Inhibitor->XO_2 Inhibition

Caption: Inhibition of the purine degradation pathway by xanthine oxidase inhibitors.

Experimental Protocol for In Vitro Xanthine Oxidase Inhibition Assay

The following is a detailed, step-by-step methodology for determining the IC50 value of a test compound against xanthine oxidase using a spectrophotometric assay. This protocol is designed to be a self-validating system, including appropriate controls for robust and reproducible results.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • Test Compound (5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine)

  • Potassium Phosphate Buffer (pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 1N Hydrochloric Acid (HCl)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Experimental Workflow Diagram:

XO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Acquisition & Analysis Prep_Solutions Prepare Stock Solutions: - Test Compound - Allopurinol - Xanthine - Xanthine Oxidase Serial_Dilutions Perform Serial Dilutions of Test Compound and Allopurinol Prep_Solutions->Serial_Dilutions Add_Components Add to wells: 1. Buffer 2. Test Compound/Allopurinol/Vehicle 3. Xanthine Oxidase Solution Serial_Dilutions->Add_Components Pre_incubation Pre-incubate at 37°C for 15 minutes Add_Components->Pre_incubation Initiate_Reaction Initiate reaction by adding Xanthine Solution Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C for 30 minutes Initiate_Reaction->Incubation Stop_Reaction Stop reaction by adding 1N HCl Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 295 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate Percentage Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. Log Concentration Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in potassium phosphate buffer (e.g., 0.1 units/mL). The final concentration in the assay should be optimized to ensure a linear reaction rate.

    • Xanthine Solution: Prepare a stock solution of xanthine in the buffer. The final substrate concentration should be around its Km value (typically 50-150 µM).

    • Test Compound and Allopurinol Stock Solutions: Dissolve the test compound and allopurinol in DMSO to prepare high-concentration stock solutions (e.g., 10 mM).

  • Assay Setup (in a 96-well plate):

    • Blank: Add buffer and the vehicle (DMSO).

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle.

    • Test Wells: Add buffer, xanthine oxidase solution, and the test compound at various concentrations.

    • Positive Control Wells: Add buffer, xanthine oxidase solution, and allopurinol at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the xanthine solution to all wells. Incubate the plate at 37°C for 30 minutes.

  • Stopping the Reaction: Terminate the reaction by adding 1N HCl to each well.

  • Data Acquisition: Measure the absorbance of each well at 295 nm using a microplate reader. The absorbance at this wavelength corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of the test compound and allopurinol is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test/Control - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100

    • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

Based on the established activity of the pyrazolo[4,3-d]pyrimidine scaffold, 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine holds promise as a potential inhibitor of xanthine oxidase. While further experimental validation is necessary to determine its precise IC50 value, the comparative framework presented in this guide provides a valuable tool for researchers in the field of drug discovery for hyperuricemia and gout. The detailed experimental protocol offers a robust methodology for conducting such investigations, ensuring scientific rigor and data integrity. Future studies should focus on obtaining empirical data for this compound to accurately position its therapeutic potential relative to existing treatments.

References

  • Current time information in Jasper County, US. The time at the location 'Jasper County, US' is 04:59 AM.
  • In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants - Impactfactor. [Link]

  • Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC. [Link]

  • Inhibition of Xanthine Oxidase Activity (Parawansah, et al.) - The Indonesian Biomedical Journal. [Link]

  • Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model | Scholars Middle East Publishers. [Link]

  • Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC. [Link]

  • in vitro and in silico evaluation of xanthine oxidase inhibitory activity of quercetin contained in sonchus arvensis leaf extract - SciSpace. [Link]

  • Xanthine oxidase inhibitory activity from potential Malaysian medicinal plant as remedies for gout - . [Link]

  • Inhibition of Xanthine Oxidase Enzyme Procedure - ResearchGate. [Link]

  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. [Link]

  • Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. [Link]

  • Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine - PubMed. [Link]

  • pyrazolopyrimidines as inhibitors and substrates of xanthine oxidase - Semantic Scholar. [Link]

  • The synthesis and xanthine oxidase inhibitory activity of pyrazolo(3,4-d)pyrimidines. [Link]

  • Synthesis, Cytotoxicity, Xanthine Oxidase Inhibition, Antioxidant of New Pyrazolo{3,4 d}Pyrimidine Derivatives. [Link]

  • found to be potent cytotoxic with IC50 value 47.401±3.991 respectively. - AWS. [Link]

  • Synthesis, Cytotoxicity, Xanthine Oxidase Inhibition, Antioxidant of New Pyrazolo{3,4 d}Pyrimidine Derivatives - ResearchGate. [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. - ResearchGate. [Link]

  • Treatment of hyperuricaemia and gout - PMC - NIH. [Link]

  • Treatment of hyperuricemia in gout: current therapeutic options, latest developments and clinical implications - PMC. [Link]

  • lines ic50 values: Topics by Science.gov. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • The percentage of cell survival and IC 50 values (the concentration... - ResearchGate. [Link]

  • Hyperuricemia Treatment & Management: Medical Care, Consultations, Diet. [Link]

  • Management of Gout - GGC Medicines. [Link]

  • Guidelines for the treatment of gout: a Swiss perspective. [Link]

  • d ]pyrimidine inhibitor of CDK7 - eatris. [Link]

  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed. [Link]

  • the-chemistry-of-pyrazolopyrimidines-and-their-applications.pdf - TSI Journals. [Link]

  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - ResearchGate. [Link]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but through the lens of molecular causality. When handling highly specialized pharmaceutical intermediates like 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine , standard laboratory safety protocols are insufficient. You must understand why the molecule behaves the way it does to protect yourself and ensure experimental integrity.

This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals handling this specific pyrazolo-pyrimidine derivative.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first analyze the structural biology and chemical reactivity of the compound. 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is a critical synthetic intermediate used to generate 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines, which are established bioisosteres of roscovitine and act as exceptionally potent cyclin-dependent kinase (CDK) inhibitors[1].

Its hazard profile is driven by two distinct mechanisms:

  • Electrophilic Reactivity (Chemical Hazard): The chlorine atom at the C5 position is highly activated by the electron-withdrawing pyrazolo-pyrimidine core[2]. It is explicitly designed to undergo Nucleophilic Aromatic Substitution (SNAr). In a biological context, this makes the compound a potent electrophile capable of covalently binding to nucleophilic residues (e.g., cysteine, lysine) on epidermal proteins, leading to severe skin sensitization and irritation.

  • Biological Mimicry (Systemic Hazard): The pyrazolo[4,3-d]pyrimidine scaffold is an ATP-competitive hinge binder[3]. Accidental systemic exposure—particularly via inhalation of aerosolized dust—risks off-target inhibition of CDKs, potentially triggering retinoblastoma (Rb) protein dephosphorylation, cell cycle arrest, and unintended apoptosis[4].

Table 1: Physicochemical & Hazard Profile
PropertySpecification
Chemical Name 5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine
CAS Number 2445846-20-6
Molecular Formula C9H11ClN4O
Molecular Weight 226.66 g/mol
Primary Hazards Electrophilic reactivity (SNAr); Systemic kinase inhibition[4]
Target Organs Skin (Sensitization), Respiratory tract, Cellular DNA/Cell Cycle

Core PPE Requirements: The "Self-Validating" Matrix

We do not just wear PPE; we engineer a barrier system tailored to the molecule's specific solvent interactions and physical state.

Table 2: PPE Selection & Causality Matrix
ZoneEquipment SpecificationCausality / Rationale
Hands Inner: Nitrile (4 mil) Outer: Neoprene (8 mil)Nitrile provides tactile dexterity for handling micro-spatulas. Neoprene is mandatory because it prevents breakthrough from polar aprotic solvents (e.g., DMF, DMSO) universally used to dissolve pyrazolo-pyrimidines for SNAr reactions or biological assays.
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of fine, easily aerosolized powders, neutralizing the risk of systemic CDK inhibition[4].
Eyes Chemical Splash Goggles (EN 166)Protects ocular mucosa from reactive halogenated dust, which can cause irreversible corneal scarring.
Body Flame-Resistant (FR), Static-Dissipative Lab CoatPyrimidine powders carry static charges. A static-dissipative coat prevents powder from "jumping" during transfer, isolating the inhalation risk.

Operational Workflows: Step-by-Step Methodologies

Every protocol in your lab must be a self-validating system —meaning the procedure includes built-in checks to confirm it was executed safely and successfully.

Protocol A: Closed-System Weighing & SNAr Reaction Setup

Because the 5-chloro group is sensitive to atmospheric moisture and highly hazardous when aerosolized, we mandate a closed-system transfer protocol.

  • Pre-Weighing Static Mitigation: Wipe the analytical balance and surrounding fume hood bench with a static-dissipative solution.

    • Self-Validation Check: Use an anti-static gun on the weighing paper. Approach the paper with a ceramic spatula; if the paper moves or powder clings to the tool, static is still present. Do not proceed until neutralized.

  • Closed-System Transfer: Weigh the compound directly into a pre-tared, septum-capped reaction vial. Never transport dry powder across the lab.

    • Causality: This minimizes exposure time to ambient air, preventing moisture-induced hydrolysis of the reactive 5-chloro electrophile.

  • In-Situ Solubilization: Purge the sealed vial with Argon. Inject your anhydrous solvent (e.g., DMF) directly through the septum using a syringe.

    • Self-Validation Check: Observe the solution. It should remain perfectly clear. Any immediate turbidity indicates premature degradation or moisture contamination in your solvent.

  • Glove Integrity Check: Before removing your hands from the fume hood, inspect the outer Neoprene glove for any discoloration or degradation. Remove the outer glove inside the hood before touching any external lab equipment.

Emergency Spill Response & Decontamination Plan

You cannot simply sweep up a reactive electrophile. Physical removal must be paired with chemical neutralization.

  • Isolate & Contain: Evacuate the immediate bench area and maximize fume hood exhaust flow.

  • Chemical Neutralization: Do NOT use dry paper towels. Gently cover the spill with absorbent pads soaked in a 1M NaOH / 50% Ethanol solution .

    • Causality: The ethanol solubilizes the hydrophobic isopropyl and methoxy groups, while the hydroxide ion rapidly displaces the 5-chloro group via an SNAr mechanism. This converts the hazardous electrophile into a relatively benign 5-hydroxy derivative. Let sit for 15 minutes.

  • Decontamination Validation: Wipe the neutralized area with a clean, damp cloth.

    • Self-Validation Check: Swab the benchtop and inspect the swab under a 254 nm UV lamp. The pyrazolo[4,3-d]pyrimidine core is highly UV-active. The complete absence of UV-fluorescent residue confirms absolute decontamination.

  • Disposal: Dispose of all pads and swabs in a sealed, clearly labeled Halogenated Organic Waste container.

Process Visualization

HandlingWorkflow Start 1. Hazard Assessment Identify SNAr & CDK Risks PPE 2. Don PPE Double Gloves & Respirator Start->PPE Hood 3. Engineering Controls Class II Fume Hood PPE->Hood Execution 4. Experimental Execution Closed-system transfer Hood->Execution SpillCheck Spill Detected? Execution->SpillCheck Decon 5a. Chemical Decontamination Hydrolyze with 1M NaOH SpillCheck->Decon Yes Waste 5b. Halogenated Waste Dispose as reactive organic SpillCheck->Waste No Decon->Waste

Workflow for safe handling, execution, and decontamination of pyrazolo[4,3-d]pyrimidines.

References

  • Title: 2445846-20-6 | A2B Chem - Chemikart Source: Chemikart URL: [Link]

  • Title: 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][4]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: [Link][3]

  • Title: Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Source: Arabian Journal of Chemistry URL: [Link][5]

  • Title: Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][1]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment Source: Digital Commons @ Michigan Tech URL: [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.